Product packaging for Sotalol Hydrochloride(Cat. No.:CAS No. 959-24-0)

Sotalol Hydrochloride

Cat. No.: B000547
CAS No.: 959-24-0
M. Wt: 308.83 g/mol
InChI Key: VIDRYROWYFWGSY-UHFFFAOYSA-N
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Description

Research Applications and Value Sotalol hydrochloride is a non-cardioselective β-adrenergic receptor blocker possessing potent potassium channel-blocking properties, classifying it as a Class III antiarrhythmic agent in the Vaughan-Williams classification system . This dual mechanism of action makes it a valuable compound for cardiovascular research, particularly in the study of atrial and ventricular arrhythmias . Its primary research applications include the investigation of life-threatening ventricular tachyarrhythmias, the maintenance of sinus rhythm in models of atrial fibrillation and flutter, and the study of supraventricular tachycardias . Mechanism of Action this compound exerts its effects through two distinct pathways. As a non-selective beta-blocker (Class II effect), it competitively inhibits β-adrenergic receptors, leading to a reduction in sinus heart rate and decreased atrioventricular (AV) nodal conduction . Concurrently, its Class III antiarrhythmic activity is mediated by the blockade of the rapid delayed rectifier potassium current (IKr) through the hERG channel . This potassium channel blockade prolongs the action potential duration and increases the effective refractory period in both atrial and ventricular cardiac tissue, which is a key mechanism for suppressing re-entrant arrhythmias . The racemic mixture contains both d- and l-isomers, with the l-isomer responsible for most of the beta-blocking activity, while both isomers contribute to the Class III effects . Pharmacological Profile this compound is characterized by high oral bioavailability (95-100%) and minimal hepatic first-pass metabolism or protein binding . It is hydrophilic and exhibits minimal penetration of the blood-brain barrier. The compound is primarily eliminated by renal excretion with a half-life of 10-20 hours and requires dose adjustment in models of renal impairment . Researchers should note that sotalol exhibits reverse use-dependence, meaning its potassium channel-blocking effect is more pronounced at slower heart rates, which is a critical consideration for experimental design . For Research Use Only This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21ClN2O3S B000547 Sotalol Hydrochloride CAS No. 959-24-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDRYROWYFWGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

366-80-3, 3930-20-9 (Parent)
Record name Methanesulfonamide, N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:2)
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Record name Sotalol hydrochloride [USAN:USP]
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DSSTOX Substance ID

DTXSID8021278
Record name Sotalol hydrochloride
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Molecular Weight

308.83 g/mol
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Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

959-24-0
Record name Sotalol hydrochloride
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Record name Sotalol hydrochloride
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Record name 4'-(1-hydroxy-2-isopropylaminoethyl)methanesulphonanilide hydrochloride
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Record name SOTALOL HYDROCHLORIDE
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Foundational & Exploratory

Sotalol Enantiomers: An In-Depth In Vitro Pharmacological Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sotalol, a unique antiarrhythmic agent, is administered clinically as a racemic mixture of its two stereoisomers, d-sotalol and l-sotalol. While structurally similar, these enantiomers exhibit distinct pharmacological profiles in vitro, a critical consideration for targeted drug development and mechanistic studies. This technical guide provides a comprehensive overview of these differences, focusing on their differential effects on beta-adrenergic receptors and cardiac ion channels, supported by quantitative data and detailed experimental methodologies.

Core Pharmacological Differences: A Summary

The primary distinction between the sotalol enantiomers lies in their beta-adrenergic blocking activity. The l-enantiomer is a potent beta-blocker, whereas the d-enantiomer possesses significantly weaker activity at these receptors.[1][2] Conversely, both d- and l-sotalol exhibit comparable Class III antiarrhythmic effects, primarily through the blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[3][4] This dual action of the racemic mixture contributes to its clinical efficacy, but also to its complex safety profile.

Quantitative Comparison of In Vitro Activities

The following tables summarize the key quantitative differences in the in vitro pharmacology of d-sotalol and l-sotalol based on published literature.

Parameterd-Sotaloll-SotalolRacemic (dl)-SotalolFold Difference (l- vs d-)Reference
Beta-Adrenergic Receptor Affinity (Ki)
Cat Left Ventricular Membranes (µmol/l)110.6-~18[5]
Guinea-Pig Papillary Muscle (µmol/l)4---[5]
Beta-Adrenergic Blocking Potency
Relative Potency vs. Racemate (Molar Basis)1/12 - 1/141.6 - 3.21~30-60[1][6]
Potassium Channel Blockade (IKr/hERG)
Action Potential Duration Prolongation (EC50, µmol/l)1313131[5]
Effect on Atrioventricular Node Action Potential DurationProlongs to the same extentProlongs to the same extent-1[3]

Table 1: Comparative In Vitro Pharmacology of Sotalol Enantiomers. This table highlights the significant stereoselectivity in beta-adrenergic receptor binding and blocking potency, with l-sotalol being substantially more active. In contrast, the Class III antiarrhythmic effect, evidenced by the prolongation of the action potential duration, is not stereoselective.

Experimental Protocols

The quantitative data presented above are derived from a variety of in vitro experimental techniques. Understanding these methodologies is crucial for interpreting the results and designing future studies.

Radioligand Binding Assays for Beta-Adrenoceptor Affinity

These assays are employed to determine the binding affinity of a ligand (in this case, sotalol enantiomers) for a specific receptor.

  • Objective: To quantify the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of d-sotalol and l-sotalol for beta-adrenergic receptors.

  • General Protocol:

    • Membrane Preparation: Cardiac tissue (e.g., cat left ventricular free wall) is homogenized and centrifuged to isolate a membrane fraction rich in beta-adrenergic receptors.[5]

    • Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to beta-adrenoceptors (e.g., [125I]-iodocyanopindolol).

    • Competition: Increasing concentrations of the unlabeled competitor (d-sotalol or l-sotalol) are added to the incubation mixture.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

    • Quantification: The radioactivity of the filters is measured using a gamma counter.

    • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Electrophysiological Assessment of Ion Channel Blockade

Patch-clamp electrophysiology is the gold standard for studying the effects of drugs on ion channel function at the single-cell level.

  • Objective: To characterize the effects of sotalol enantiomers on the action potential duration and specific ion currents (e.g., IKr).

  • General Protocol for Whole-Cell Patch-Clamp:

    • Cell Preparation: Isolated cardiac myocytes or cell lines stably expressing the ion channel of interest (e.g., HEK-293 cells expressing hERG channels) are used.[7]

    • Pipette Formation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.

    • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

    • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.

    • Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at a specific voltage, and the resulting ionic currents are measured.

    • Drug Application: d-sotalol or l-sotalol is applied to the cell via the external solution.

    • Data Acquisition and Analysis: The effects of the drug on the amplitude and kinetics of the target ion current are recorded and analyzed to determine parameters such as the IC50 for channel block.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Beta_Adrenergic_Signaling cluster_l_sotalol l-Sotalol cluster_d_sotalol d-Sotalol (Weak) l_sotalol l-Sotalol beta_receptor β-Adrenergic Receptor l_sotalol->beta_receptor High Affinity Blockade d_sotalol d-Sotalol d_sotalol->beta_receptor Low Affinity Blockade g_protein Gs Protein beta_receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp Production pka Protein Kinase A camp->pka Activation downstream Downstream Cellular Effects (e.g., ↑ Heart Rate) pka->downstream Phosphorylation Potassium_Channel_Blockade cluster_sotalol Sotalol Enantiomers d_sotalol d-Sotalol IKr_channel IKr (hERG) Potassium Channel d_sotalol->IKr_channel Blockade l_sotalol l-Sotalol l_sotalol->IKr_channel Blockade repolarization Phase 3 Repolarization IKr_channel->repolarization Mediates apd Action Potential Duration repolarization->apd Determines erp Effective Refractory Period apd->erp Influences Radioligand_Binding_Workflow start Start: Cardiac Tissue Homogenate membrane_prep Membrane Preparation start->membrane_prep incubation Incubation with Radioligand and Competitor (Sotalol) membrane_prep->incubation filtration Rapid Filtration incubation->filtration counting Gamma Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End: Affinity Determination analysis->end Patch_Clamp_Workflow start Start: Isolated Cardiomyocyte or Expressing Cell Line seal_formation Gigaohm Seal Formation start->seal_formation whole_cell Whole-Cell Configuration seal_formation->whole_cell voltage_clamp Voltage Clamp Protocol whole_cell->voltage_clamp drug_application Application of Sotalol Enantiomer voltage_clamp->drug_application data_acquisition Current Recording drug_application->data_acquisition analysis Data Analysis (e.g., IC50) data_acquisition->analysis end End: Ion Channel Blockade Characterization analysis->end

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sotalol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a common laboratory-scale synthesis and purification process for Sotalol Hydrochloride, a crucial antiarrhythmic agent. Designed for researchers, chemists, and professionals in drug development, this document details the chemical pathway, experimental protocols, purification techniques, and analytical methods for quality control.

Introduction to this compound

Sotalol is a non-selective beta-adrenergic receptor blocker that also exhibits Class III antiarrhythmic properties by blocking potassium channels.[1][2] This dual mechanism of action involves prolonging the cardiac action potential duration and inhibiting the effects of catecholamines, making it effective in the treatment of various cardiac arrhythmias.[3][4] The hydrochloride salt is the common pharmaceutical form. For laboratory and research purposes, a reliable synthesis and purification protocol is essential to ensure high purity and consistency.

Synthesis of this compound

A widely recognized synthetic route to this compound is a four-step process starting from aniline. This pathway is efficient and utilizes readily available starting materials.[5]

Synthetic Pathway Overview

The synthesis begins with the methanesulfonylation of aniline, followed by a Friedel-Crafts acylation to introduce a chloroacetyl group. The subsequent reaction with isopropylamine introduces the side chain, and a final reduction of the ketone yields the secondary alcohol of the Sotalol molecule. The process concludes with the formation of the hydrochloride salt.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Reaction Intermediates & Steps cluster_end Final Product Aniline Aniline Step1 Step 1: Sulfonamidation Aniline->Step1 MSC Methanesulfonyl Chloride MSC->Step1 Int1 N-Phenylmethanesulfonamide (II) Step1->Int1 Reagent: Pyridine (base) Step2 Step 2: Friedel-Crafts Acylation Int1->Step2 Reagent: Chloroacetyl Chloride, AlCl3 Int2 N-[4-(2-chloroacetyl)phenyl] methanesulfonamide (III) Step2->Int2 Step3 Step 3: Amination Int2->Step3 Reagent: Isopropylamine Int3 N-[4-[2-(isopropylamino)acetyl] phenyl]methanesulfonamide (IV) Step3->Int3 Step4 Step 4: Reduction Int3->Step4 Reagent: Sodium Borohydride (NaBH4) Sotalol_Base Sotalol (Base) Step4->Sotalol_Base Step5 Salt Formation (HCl in Ethanol) Sotalol_Base->Step5 Final This compound (I) Step5->Final Purification_Workflow Start Crude Sotalol HCl Dissolve Dissolve in minimum amount of hot solvent (e.g., Ethanol/Water) Start->Dissolve Step 1 Cool Cool slowly to room temperature, then in an ice bath Dissolve->Cool Step 2: Crystallization Filter Filter crystals using Büchner funnel Cool->Filter Step 3: Isolation Wash Wash with a small amount of cold solvent Filter->Wash Step 4 Dry Dry under vacuum Wash->Dry Step 5 End Pure Sotalol HCl Crystals Dry->End Mechanism_of_Action cluster_beta Class II Action: Beta-Adrenergic Blockade cluster_potassium Class III Action: K+ Channel Blockade Sotalol Sotalol BetaReceptor β1 / β2 Adrenergic Receptors Sotalol->BetaReceptor Blocks KChannel Rapidly Activating Delayed Rectifier Potassium Channel (IKr) Sotalol->KChannel Blocks AC Adenylyl Cyclase BetaReceptor->AC X cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CaChannel ↓ Ca²⁺ Influx PKA->CaChannel Effect1 Decreased Heart Rate (Negative Chronotropy) Decreased Contractility (Negative Inotropy) CaChannel->Effect1 KCurrent ↓ K⁺ Efflux KChannel->KCurrent X AP Prolongation of Action Potential Duration KCurrent->AP Refractory Increased Effective Refractory Period AP->Refractory Effect2 Suppression of Re-entrant Arrhythmias Refractory->Effect2

References

A Comprehensive Technical Guide to the Chiral Separation of Sotalol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the primary chromatographic and electrophoretic techniques for the chiral separation of Sotalol enantiomers. Sotalol, a non-selective beta-adrenergic blocker and antiarrhythmic agent, is administered as a racemic mixture of its (R)- and (S)-enantiomers. Although both enantiomers exhibit Class III antiarrhythmic properties, the beta-blocking activity resides primarily in the (S)-enantiomer. Consequently, the ability to separate and quantify these enantiomers is crucial for pharmacokinetic studies, quality control, and the development of enantiopure formulations.

This guide covers three core techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). For each technique, detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate practical application in a research and development setting.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the chiral separation of pharmaceuticals due to its robustness and versatility. For Sotalol, both direct and indirect methods on chiral stationary phases (CSPs) have been successfully employed.

Direct Chiral HPLC

Direct methods involve the use of a chiral stationary phase that selectively interacts with the Sotalol enantiomers, leading to differential retention and separation.

A reported method for the direct chiral resolution of Sotalol enantiomers utilizes a polysaccharide-based chiral stationary phase.

  • Instrumentation: Agilent 1100 HPLC system or equivalent.

  • Chiral Stationary Phase: Chiralpak IA (4.6 x 250 mm).

  • Mobile Phase: An isocratic mixture of 80% Hexane with 0.1% diethylamine and 20% Ethanol with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 220 nm.

  • Sample Preparation: Dissolve Sotalol hydrochloride in methanol and neutralize with a methanolic potassium hydroxide solution. The resulting free base is then dissolved in the mobile phase.

Parameter(S)-Sotalol(R)-Sotalol
Retention Time (t_R) 7.99 min11.88 min
Indirect Chiral HPLC using Derivatization

Indirect methods involve the reaction of the Sotalol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

This method is suitable for the determination of Sotalol enantiomers in biological fluids.

  • Instrumentation: Standard HPLC system with fluorescence detection.

  • Derivatizing Agent: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).

  • Sample Preparation:

    • Extract Sotalol from the biological sample (e.g., plasma, urine) using a Sep-Pak C18 solid-phase extraction cartridge with isopropyl alcohol as the eluent.

    • Evaporate the eluent and reconstitute the residue.

    • React the residue with GITC to form diastereomeric derivatives.

  • Chromatographic Conditions:

    • Column: Standard reversed-phase C18 column.

    • Detection: UV detection at 225 nm.

ParameterValue
Linearity Range (Plasma) 0.022 to 4.41 µg/mL for each enantiomer
Linearity Range (Urine) 0.22 to 88.2 µg/mL for each enantiomer
Lower Limit of Determination (Plasma) 0.022 µg/mL
Lower Limit of Determination (Urine) 0.22 µg/mL
Within-day and Day-to-day Coefficient of Variation < 7.5%

HPLC Experimental Workflow

HPLC_Workflow cluster_direct Direct HPLC cluster_indirect Indirect HPLC Sample_Prep_Direct Sample Preparation (Free Base) Injection_Direct Inject onto Chiralpak IA Sample_Prep_Direct->Injection_Direct Separation_Direct Isocratic Elution (Hexane/Ethanol/DEA) Injection_Direct->Separation_Direct Detection_Direct DAD Detection (220 nm) Separation_Direct->Detection_Direct Sample_Prep_Indirect SPE & Derivatization (GITC) Injection_Indirect Inject onto C18 Column Sample_Prep_Indirect->Injection_Indirect Separation_Indirect Reversed-Phase Separation Injection_Indirect->Separation_Indirect Detection_Indirect UV Detection (225 nm) Separation_Indirect->Detection_Indirect

Fig. 1: Experimental workflows for direct and indirect HPLC chiral separation of Sotalol.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that utilizes supercritical carbon dioxide as the primary mobile phase. It often provides faster separations and higher efficiency compared to HPLC for chiral applications. While a specific method for Sotalol is not widely published, a method for structurally similar beta-blockers provides a strong starting point for method development.

Experimental Protocol: SFC (Adapted from Beta-Blocker Methods)

This protocol is for the simultaneous enantioseparation of atenolol, metoprolol, and propranolol and can be adapted for Sotalol.

  • Instrumentation: Waters SFC Investigator system or equivalent.

  • Chiral Stationary Phase: Chiralpak® IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica gel) (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of CO₂ and a modifier in a 75:25 (v/v) ratio. The modifier consists of a 50:50 (v/v) mixture of isopropanol and methanol containing 0.1% isopropyl amine.

  • Flow Rate: 4.0 mL/min.

  • Backpressure: 100 bar.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) detector at 220 nm.

  • Sample Preparation: Dissolve the Sotalol sample in the mobile phase modifier.

Quantitative Data: SFC (Expected for Beta-Blockers)
ParameterExpected Value
Resolution (Rs) > 3.0
Separation Factor (α) > 1.5
Validation Range 0.5–10 µg/mL
LOD 0.126 to 0.137 µg/mL
LOQ 0.376–0.414 µg/mL

SFC Experimental Workflow

SFC_Workflow Sample_Prep Sample Preparation in Modifier Injection Inject onto Chiralpak IG Sample_Prep->Injection Separation SFC Separation (CO2/Modifier) Injection->Separation Detection PDA Detection (220 nm) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Fig. 2: General experimental workflow for SFC chiral separation of Sotalol.

Capillary Electrophoresis (CE)

CE offers high efficiency, short analysis times, and low sample and reagent consumption for chiral separations. The use of chiral selectors, particularly cyclodextrins, in the background electrolyte is the most common approach for resolving Sotalol enantiomers.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

A baseline separation of Sotalol enantiomers has been achieved using randomly methylated β-cyclodextrin.[1]

  • Instrumentation: Standard capillary electrophoresis system with UV detection.

  • Capillary: Fused silica capillary.

  • Chiral Selector: Randomly methylated β-cyclodextrin (RAMEB).

  • Background Electrolyte (BGE): 25 mM Phosphoric acid containing 30 mM RAMEB, adjusted to pH 2.5.[1]

  • Voltage: +25 kV.[1]

  • Temperature: 15 °C.[1]

  • Injection: Hydrodynamic injection at 50 mbar for 2 seconds.[1]

  • Detection: UV detection at 232 nm.[1]

  • Sample Preparation: Dissolve this compound in water to a concentration of 10 mg/mL.[1]

Quantitative Data: CE with Various Cyclodextrins

The choice of cyclodextrin and its concentration significantly impacts the separation.

Chiral SelectorConcentrationpHResolution (Rs)Observations
RAMEB 30 mM2.5Baseline SeparationOptimal separation achieved.[1]
HP-β-CD --Slight peak splittingChiral interaction observed.[1]
SBE-β-CD --Chiral interactionNo baseline separation.[1]

CE Experimental Workflow

CE_Workflow Capillary_Prep Capillary Conditioning Injection Hydrodynamic Injection Capillary_Prep->Injection BGE_Prep Prepare BGE with Chiral Selector (RAMEB) BGE_Prep->Injection Sample_Prep Prepare Sotalol Sample (10 mg/mL) Sample_Prep->Injection Separation Electrophoretic Separation (+25 kV) Injection->Separation Detection UV Detection (232 nm) Separation->Detection

Fig. 3: Experimental workflow for the CE chiral separation of Sotalol.

Conclusion

References

A Technical Deep Dive into the Stereoselective Pharmacokinetics of Sotalol in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stereoselective pharmacokinetics of sotalol enantiomers in key preclinical models. Sotalol, a non-selective β-adrenergic blocker with Class III antiarrhythmic properties, is a racemic mixture of d- and l-enantiomers. Understanding the distinct pharmacokinetic profiles of these enantiomers is crucial for predicting their therapeutic effects and potential toxicities. This document provides a comprehensive summary of quantitative pharmacokinetic data, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and drug development efforts.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of d-sotalol and l-sotalol have been investigated in preclinical rat and dog models. The data reveals notable differences in their disposition, particularly concerning clearance, when administered as a racemate versus pure enantiomers.

Sotalol Enantiomer Pharmacokinetics in Rats

In Sprague-Dawley rats, the clearance of sotalol enantiomers has been shown to be stereoselective, particularly when the pure S-enantiomer is administered. After intravenous administration of racemic sotalol, the systemic clearance (Cls) and renal clearance (Clr) of R- and S-sotalol were comparable. However, administration of the pure S-enantiomer resulted in a significant reduction in its own systemic and renal clearance.[1][2] The protein binding of sotalol enantiomers in rat serum is negligible and non-stereoselective, with a bound fraction of less than 7%.[3]

Parameterd-Sotaloll-SotalolAnimal ModelDosingReference
Systemic Clearance (Cls) (mL/min/kg) 29.9 ± 4.227.5 ± 3.3Conscious Sprague-Dawley Rats10 mg/kg IV (racemate)[2]
Renal Clearance (Clr) (mL/min/kg) 28.7 ± 4.226.3 ± 3.2Conscious Sprague-Dawley Rats10 mg/kg IV (racemate)[2]
Systemic Clearance of S-STL (mL/min/kg) -33.7 ± 6.0 (as racemate)Sprague-Dawley RatsIV[1]
Systemic Clearance of S-STL (mL/min/kg) -28.9 ± 5.6 (as pure enantiomer)Sprague-Dawley RatsIV[1]
Biliary Clearance (Clb) (mL/min/kg) 0.0662 ± 0.00890.0675 ± 0.0090Anesthetized Sprague-Dawley Rats10 mg/kg IV (racemate)[2]
Intestinal Clearance (Cli) (mL/min/kg) 1.26 ± 0.191.16 ± 0.17Conscious Sprague-Dawley Rats10 mg/kg IV (racemate)[2]

Table 1: Pharmacokinetic Parameters of Sotalol Enantiomers in Rats.

Sotalol Enantiomer Pharmacokinetics in Dogs

Studies in unanesthetized dogs have characterized the pharmacokinetics of racemic sotalol. Following intravenous administration, the drug exhibits a two-compartment model with a rapid distribution phase and a longer elimination phase. Oral absorption is rapid and substantial.[4] While specific data for the individual enantiomers in dogs is less readily available in the reviewed literature, the general pharmacokinetics of the racemate provide a foundational understanding.

ParameterValueAnimal ModelDosingReference
Distribution Half-life (t½α) 3.2 ± 1.1 minUnanesthetized Dogs1, 2, and 4 mg/kg IV[4]
Elimination Half-life (t½β) 4.8 ± 1.03 hrUnanesthetized Dogs1, 2, and 4 mg/kg IV[4]
Oral Absorption Half-life (t½a) 11–17 minUnanesthetized Dogs2, 4, and 8 mg/kg PO[4]

Table 2: Pharmacokinetic Parameters of Racemic Sotalol in Dogs.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical pharmacokinetic studies of sotalol enantiomers.

Animal Models and Drug Administration
  • Rat Studies: Male Sprague-Dawley rats are commonly used. For intravenous (IV) administration, sotalol is typically dissolved in saline and administered via a cannulated jugular vein. For oral (PO) administration, the drug is dissolved in water and administered by gavage.[1][2]

  • Dog Studies: Unanesthetized male beagle dogs are often used. Intravenous administration is performed through a cephalic vein, while oral doses are given as a solution.[4]

Plasma Sample Collection and Preparation

Blood samples are collected at predetermined time points post-dosing. In rats, blood is often drawn from the jugular vein cannula. In dogs, samples are typically taken from a cephalic vein. The blood is collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored frozen until analysis.[1][2][4]

Enantioselective Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

A common method for the stereoselective analysis of sotalol in plasma involves derivatization followed by HPLC with fluorescence detection.[5][[“]]

  • Extraction: Sotalol and an internal standard (e.g., atenolol) are extracted from plasma (typically 0.5 mL) at an alkaline pH (e.g., 9.3) using an organic solvent such as ethyl acetate.[5]

  • Derivatization: The organic layer is evaporated, and the residue is derivatized with a chiral derivatizing agent, such as R-(-)-1-(1-naphthyl)ethyl isocyanate (NEIC). This reaction forms diastereomeric derivatives of the sotalol enantiomers.[5]

  • Chromatographic Separation: The resulting diastereomers are separated on a C18 analytical column using an isocratic mobile phase, for example, a mixture of acetonitrile and water. A trapping column may be used to retain excess derivatizing reagent.[5]

  • Detection: The derivatives are detected using a fluorescence detector, with excitation and emission wavelengths typically around 280 nm and 320 nm, respectively.[5]

The following diagram illustrates the general workflow for the enantioselective analysis of sotalol in plasma.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plasma Plasma Sample Extraction Liquid-Liquid Extraction (Ethyl Acetate, pH 9.3) Plasma->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Derivatization Derivatization with NEIC Evaporation->Derivatization Injection Injection onto HPLC Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification of d- and l-Sotalol Detection->Quantification

Enantioselective HPLC analysis workflow.

Signaling Pathways

Sotalol exerts its therapeutic effects through two primary mechanisms: β-adrenergic receptor blockade and inhibition of the hERG potassium channel.

β1-Adrenergic Receptor Signaling Pathway

l-sotalol is a non-selective antagonist of β-adrenergic receptors. In cardiomyocytes, the binding of an agonist (like norepinephrine) to the β1-adrenergic receptor activates a stimulatory G-protein (Gs). The α-subunit of Gs then activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets that increase heart rate and contractility. l-sotalol competitively blocks the β1-adrenergic receptor, thereby inhibiting this signaling cascade.[1][7][8][9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol b1AR β1-Adrenergic Receptor Gs Gs Protein b1AR->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gs->AC Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation lSotalol l-Sotalol lSotalol->b1AR Antagonism

β1-Adrenergic receptor signaling pathway.
hERG Potassium Channel Blockade

Both d- and l-sotalol block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. This blockade prolongs the action potential duration and the effective refractory period, which is the basis of its Class III antiarrhythmic effect. Sotalol is considered a low-affinity hERG blocker.[10] Molecular docking studies suggest that sotalol interacts with key aromatic residues, such as Y652 and F656, within the inner cavity of the hERG channel.[10][11] This interaction is thought to be stabilized by the inactivation of the channel.[4][12]

G cluster_channel hERG Potassium Channel cluster_drug cluster_effect Pore Pore Helix (T623, S624) S6 S6 Helix (Y652, F656) Blockade IKr Blockade S6->Blockade dSotalol d-Sotalol dSotalol->S6 Interaction lSotalol l-Sotalol lSotalol->S6 Interaction APD Action Potential Duration Prolongation Blockade->APD

Interaction of sotalol with the hERG channel.

References

Sotalol Hydrochloride's Impact on Cardiac Action Potential Duration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electrophysiological effects of Sotalol Hydrochloride, with a specific focus on its impact on cardiac action potential duration (APD). Sotalol is a unique antiarrhythmic agent possessing both Class II (beta-adrenergic blockade) and Class III (potassium channel blockade) properties. This dual mechanism of action underlies its clinical efficacy in treating a variety of atrial and ventricular arrhythmias. This document provides a comprehensive overview of its mechanism of action, quantitative effects on APD, and detailed experimental protocols for studying these effects.

Core Mechanism of Action

Sotalol exerts its antiarrhythmic effects through two primary mechanisms:

  • Class II Action (Beta-Adrenergic Blockade): As a non-selective β-adrenergic receptor antagonist, sotalol competitively inhibits the effects of catecholamines (e.g., adrenaline and noradrenaline) at β1 and β2 adrenergic receptors.[1][2] In cardiac tissue, this leads to a reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP) and subsequent downstream signaling events.[3][4] This action results in a decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction.[5]

  • Class III Action (Potassium Channel Blockade): Sotalol's Class III activity is attributed to its ability to block the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential.[5] By inhibiting IKr, sotalol prolongs the duration of the action potential and, consequently, the effective refractory period (ERP) in atrial, ventricular, and Purkinje tissues.[2][6] This prolongation of repolarization is a key factor in its ability to suppress re-entrant arrhythmias.

Quantitative Effects on Action Potential Duration

The following tables summarize the quantitative effects of this compound on cardiac action potential duration across various experimental models.

SpeciesTissue/Cell TypeSotalol Concentration (μM)APD Measurement% Prolongation / ChangeReference
CaninePurkinje Fibers1APD90~15%[6]
10APD90~30%[6]
100APD90~50%[6]
CanineVentricular Myocardium1APD90~10%[6]
10APD90~20%[6]
100APD90~35%[6]
HumanAtrial Myocytes1 mg/kg (IV)APD+6% to +8%[5]
RabbitVentricular Myocytes52APDSignificant Prolongation[7]
HumanVentricular Myocytes30APDSignificant Prolongation[7]

Table 1: Concentration-Dependent Effects of Sotalol on Action Potential Duration (APD)

SpeciesSotalol DoseECG ParameterChangeReference
Cynomolgus Monkey5 mg/kg, p.o.QTc IntervalSignificant Prolongation[1]
10 mg/kg, p.o.QTc IntervalSignificant Prolongation[1]
30 mg/kg, p.o.QTc IntervalSignificant Prolongation[1]

Table 2: In Vivo Effects of Sotalol on ECG Parameters Related to APD

Experimental Protocols

Isolation of Adult Ventricular Cardiomyocytes

A common method for studying the electrophysiological effects of Sotalol at the cellular level involves the use of isolated adult ventricular cardiomyocytes. A standard enzymatic digestion protocol is outlined below:

Materials:

  • Langendorff perfusion system

  • Collagenase Type II

  • Perfusion buffer (e.g., Tyrode's solution)

  • Calcium-free perfusion buffer

  • Stop solution (e.g., perfusion buffer with bovine serum albumin)

Procedure:

  • The heart is rapidly excised from a heparinized and anesthetized animal (e.g., rat, rabbit, or guinea pig) and immediately placed in ice-cold cardioplegic solution.

  • The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with warm, oxygenated perfusion buffer is initiated to clear the coronary circulation of blood.

  • The heart is then perfused with a calcium-free buffer for a short period to disrupt cell-cell junctions.

  • This is followed by perfusion with a buffer containing a digestive enzyme, typically collagenase, to break down the extracellular matrix.

  • Once the heart becomes flaccid, the ventricles are minced and gently triturated to release individual cardiomyocytes.

  • The cell suspension is then filtered and washed to remove undigested tissue and enzymatic solution.

  • Calcium is gradually reintroduced to the cell suspension to obtain calcium-tolerant, quiescent, rod-shaped myocytes suitable for electrophysiological recordings.

Patch-Clamp Recording of Cardiac Action Potentials

The patch-clamp technique is the gold standard for recording ion channel activity and action potentials from single cardiomyocytes.

Solutions:

  • Bath (Extracellular) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH adjusted to 7.4 with NaOH).

  • Pipette (Intracellular) Solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 0.1 EGTA (pH adjusted to 7.2 with KOH).

Procedure:

  • Isolated cardiomyocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with the bath solution at a physiological temperature (e.g., 37°C).

  • A glass micropipette with a tip resistance of 2-5 MΩ, filled with the pipette solution, is positioned over a single myocyte using a micromanipulator.

  • Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • The membrane patch under the pipette tip is then ruptured by a brief pulse of suction to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.

  • Action potentials are elicited by injecting brief (e.g., 2-5 ms) depolarizing current pulses through the patch pipette at a fixed frequency (e.g., 1 Hz).

  • The resulting changes in membrane potential (the action potential) are recorded using a patch-clamp amplifier and digitized for analysis.

  • After obtaining a stable baseline recording, Sotalol is added to the superfusing bath solution at various concentrations to determine its effect on the action potential duration and other parameters.

Data Analysis: The recorded action potentials are analyzed to determine key parameters, including:

  • Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)

  • Resting Membrane Potential (RMP)

  • Action Potential Amplitude (APA)

  • Maximum upstroke velocity (dV/dtmax)

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Sotalol and a typical experimental workflow for its evaluation.

Sotalol_Class_II_Action Sotalol Class II Action: Beta-Adrenergic Blockade cluster_receptor Cell Membrane cluster_intracellular Intracellular Space beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates contractility Increased Contractility ca_channel->contractility Leads to sotalol Sotalol sotalol->beta_receptor Blocks catecholamines Catecholamines catecholamines->beta_receptor Activates

Caption: Sotalol's Class II action blocks beta-adrenergic receptor activation.

Sotalol_Class_III_Action Sotalol Class III Action: IKr Potassium Channel Blockade cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular ikr_channel IKr Potassium Channel (hERG) k_ion_out K⁺ ikr_channel->k_ion_out K⁺ Efflux k_ion_in K⁺ k_ion_in->ikr_channel repolarization Phase 3 Repolarization k_ion_out->repolarization Contributes to apd_prolongation Action Potential Duration Prolongation repolarization->apd_prolongation Delayed by Blockade sotalol Sotalol sotalol->ikr_channel Blocks

Caption: Sotalol's Class III action directly blocks the IKr potassium channel.

Experimental_Workflow Experimental Workflow for Assessing Sotalol's Effect on APD cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis isolate_cells Isolate Cardiomyocytes patch_clamp Perform Whole-Cell Patch-Clamp isolate_cells->patch_clamp prepare_solutions Prepare Bath and Pipette Solutions prepare_solutions->patch_clamp record_baseline Record Baseline Action Potentials (1 Hz) patch_clamp->record_baseline apply_sotalol Apply Sotalol (Increasing Concentrations) record_baseline->apply_sotalol record_drug_effect Record Action Potentials with Sotalol apply_sotalol->record_drug_effect analyze_apd Measure APD₅₀ and APD₉₀ record_drug_effect->analyze_apd compare_data Compare Baseline vs. Sotalol Effects analyze_apd->compare_data dose_response Generate Dose-Response Curves compare_data->dose_response

References

Investigating the Proarrhythmic Potential of d-Sotalol in Isolated Heart Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the proarrhythmic potential of d-sotalol, the dextrorotatory isomer of sotalol, with a specific focus on findings from isolated heart models. While possessing Class III antiarrhythmic properties through the blockade of the rapid delayed rectifier potassium current (IKr), d-sotalol has been shown to induce life-threatening arrhythmias, a paradox that has been extensively studied to understand the underlying electrophysiological mechanisms.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the cellular mechanisms and experimental workflows to offer a comprehensive resource for researchers in the field.

Core Mechanism of Action and Proarrhythmia

Sotalol is a non-cardioselective β-blocker that also exhibits potent Class III antiarrhythmic effects by blocking potassium channels, thereby prolonging the cardiac action potential duration (APD) and the effective refractory period.[3] The racemic mixture, dl-sotalol, contains both d- and l-isomers. While both isomers contribute to the Class III effects, the l-isomer is primarily responsible for the β-blocking activity.[4] The proarrhythmic potential of d-sotalol is intrinsically linked to its primary mechanism of action: excessive prolongation of the QT interval, which can lead to early afterdepolarizations (EADs) and a dangerous polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[3][5][6] This risk is exacerbated in conditions of bradycardia, a phenomenon known as "reverse use-dependency," where the drug's effect is more pronounced at slower heart rates.[3]

Quantitative Data from Isolated Heart Models

The following tables summarize the quantitative effects of d-sotalol on key electrophysiological parameters in various isolated heart preparations.

Table 1: Effect of d-Sotalol on Action Potential Duration (APD) in Isolated Canine Cardiac Tissues

Tissue Typed-Sotalol ConcentrationPacing Cycle Length (ms)Baseline APD90 (ms)APD90 with d-Sotalol (ms)Percentage IncreaseReference
Epicardium100 µM2000199 ± 20247.5 ± 2824.4%[1]
Endocardium100 µM2000212 ± 26274 ± 2729.2%[1]
M Cells100 µM2000309 ± 65533 ± 20772.5%[1]
Adult Myocardium10-4 M--Concentration-dependent increase-[7]
Adult Purkinje Fibers10-4 M--Concentration-dependent increase-[7]
Neonatal Myocardium10-4 M--Significant increase (less than adult)-[7]
Neonatal Purkinje Fibers10-4 M--Significant increase (less than adult)-[7]

APD90: Action Potential Duration at 90% repolarization. Data are presented as mean ± standard deviation.

Table 2: Proarrhythmic Effects of d-Sotalol in Isolated Heart Models

Animal ModelPreparationd-Sotalol ConcentrationKey Proarrhythmic FindingsIncidenceReference
CanineVentricular Myocardium (M cells)100 µMInduction of Early Afterdepolarizations (EADs) at slow rates54% (7 of 13 preparations)[1]
Guinea PigVentricular Strips (Simulated Ischemia)100 µMIncreased incidence of arrhythmias during ischemia80%[8]
RabbitLangendorff-Perfused Heart10-4 M (with low K+/Mg2+)Induction of Torsades de Pointes (TdP)91% (10 of 11 hearts)[5]
Guinea PigVentricular Strips ("Border Zone" Model)5 µMIncreased incidence of spontaneous arrhythmias during ischemia83%[9]
Guinea PigVentricular Strips ("Border Zone" Model)10 µMIncreased incidence of spontaneous arrhythmias during ischemia86%[9]

Detailed Experimental Protocols

Canine Ventricular Myocardium Preparation for EAD Investigation
  • Objective: To assess the differential effects of d-sotalol on action potential duration and the induction of EADs in epicardial, endocardial, and midmyocardial (M) cells.

  • Animal Model: Canine.

  • Tissue Preparation:

    • Hearts are excised from anesthetized dogs and placed in cold Tyrode's solution.

    • Transmural slices are obtained from the canine left ventricle.

    • Epicardial, endocardial, and M cell preparations are carefully dissected.

  • Electrophysiological Recording:

    • Tissues are placed in a chamber and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.

    • Transmembrane action potentials are recorded using standard glass microelectrodes filled with 3 M KCl.

    • Tissues are stimulated at various basic cycle lengths (e.g., 1000 ms, 2000 ms).

  • Drug Application:

    • After obtaining stable baseline recordings, d-sotalol (e.g., 100 µM) is added to the superfusate.[1]

    • Recordings are continued for a specified duration (e.g., 60 minutes) to assess the drug's effects.[1]

  • Data Analysis:

    • Action potential duration at 90% repolarization (APD90) is measured.

    • The incidence of EADs is quantified.

Isolated Rabbit Heart Model for Torsades de Pointes Induction
  • Objective: To induce and study the electrophysiological characteristics of d-sotalol-mediated Torsades de Pointes.

  • Animal Model: Rabbit.

  • Preparation:

    • Rabbits are heparinized and anesthetized.

    • Hearts are rapidly excised and arrested in cold cardioplegic solution.

    • The aorta is cannulated for Langendorff perfusion with oxygenated Tyrode's solution at 37°C.

  • Electrophysiological Recording:

    • A 12-lead electrocardiogram (ECG) is recorded.

    • Multiple monophasic action potentials (MAPs) are recorded from the epicardial and endocardial surfaces of both ventricles.

  • Experimental Protocol:

    • After a stabilization period, d-sotalol (e.g., 10-4 M) is infused to achieve a steady-state effect.[5]

    • To potentiate the proarrhythmic effects, the perfusate is switched to a solution with low concentrations of potassium and magnesium.[5]

    • Bradycardia is induced to further increase the risk of TdP.[5]

  • Data Analysis:

    • QT interval and MAP duration are measured.

    • Dispersion of repolarization (difference between maximum and minimum APD) is calculated.

    • The incidence and characteristics of EADs and TdP are analyzed.

Visualizing the Mechanisms and Workflows

Signaling Pathway of d-Sotalol Induced Proarrhythmia

G IKr IKr Channel Repolarization Phase 3 Repolarization IKr->Repolarization Mediates K+ efflux for Ca_L L-type Ca2+ Channel EAD Early Afterdepolarizations (EADs) Ca_L->EAD Induces dSotalol d-Sotalol dSotalol->IKr Blocks AP Action Potential Repolarization->AP Shortens Plateau Phase 2 (Plateau) AP->Plateau Plateau->Ca_L Reactivation of TdP Torsades de Pointes (TdP) EAD->TdP

Caption: Signaling pathway of d-sotalol induced proarrhythmia.

Experimental Workflow for Isolated Heart Studies

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Model Select Animal Model (e.g., Rabbit, Canine) Heart_Isolation Isolate Heart Animal_Model->Heart_Isolation Langendorff_Setup Langendorff Perfusion Setup (for whole heart) Heart_Isolation->Langendorff_Setup Tissue_Dissection Tissue Dissection (for muscle strips/fibers) Heart_Isolation->Tissue_Dissection Stabilization Stabilization Period Langendorff_Setup->Stabilization Tissue_Dissection->Stabilization Baseline_Recording Record Baseline Electrophysiology Stabilization->Baseline_Recording Drug_Administration Administer d-Sotalol Baseline_Recording->Drug_Administration Post_Drug_Recording Record Post-Drug Electrophysiology Drug_Administration->Post_Drug_Recording Proarrhythmic_Challenge Proarrhythmic Challenge (e.g., low K+, bradycardia) Post_Drug_Recording->Proarrhythmic_Challenge APD_Analysis Measure APD & Dispersion Proarrhythmic_Challenge->APD_Analysis Arrhythmia_Analysis Quantify EADs and TdP Proarrhythmic_Challenge->Arrhythmia_Analysis Statistical_Analysis Statistical Comparison APD_Analysis->Statistical_Analysis Arrhythmia_Analysis->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: General experimental workflow for isolated heart models.

Conclusion

Isolated heart models have been instrumental in elucidating the proarrhythmic mechanisms of d-sotalol. The data consistently demonstrate that d-sotalol prolongs the action potential duration, particularly in M cells, and can induce EADs and Torsades de Pointes, especially under conditions that mimic clinical risk factors such as bradycardia and electrolyte imbalances. The detailed protocols and workflows provided in this guide serve as a valuable resource for designing and interpreting studies aimed at further understanding and mitigating the proarrhythmic risks associated with d-sotalol and other IKr-blocking drugs.

References

Methodological & Application

Using Sotalol Hydrochloride in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Utilizing Sotalol Hydrochloride in iPSC-CMs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using this compound (HCl) in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). This document covers the mechanism of action, protocols for experimental evaluation, and quantitative data on its electrophysiological effects. iPSC-CMs serve as a powerful in vitro model to study the cardiac effects of Sotalol, particularly its role in arrhythmia induction and its therapeutic actions.[1][2][3][4]

Application Notes

Introduction to this compound

Sotalol is a unique antiarrhythmic agent that possesses both beta-adrenergic blocking activity (Vaughan Williams Class II) and cardiac action potential-prolonging properties (Vaughan Williams Class III).[5][6][7] It is a non-selective beta-blocker and primarily exerts its Class III effects by inhibiting the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[5][8][9] This dual action makes it effective for treating various supraventricular and ventricular arrhythmias but also carries a risk of proarrhythmia, most notably Torsades de Pointes (TdP), due to its QT-prolonging effects.[6][7]

iPSC-CMs as a Model System

Human iPSC-CMs have emerged as a highly relevant preclinical platform for cardiotoxicity screening and disease modeling.[4][10][11] These cells express human cardiac ion channels and exhibit electrophysiological properties that can recapitulate patient-specific phenotypes, making them ideal for studying the effects of drugs like Sotalol.[1][4] Researchers use iPSC-CMs to investigate the mechanisms of drug-induced long QT syndrome (diLQTS), assess proarrhythmic risk, and screen for novel antiarrhythmic therapies.[2][3][12][13]

Mechanism of Action of Sotalol in Cardiomyocytes

Sotalol's effects on cardiomyocytes are twofold:

  • Beta-Adrenergic Blockade (Class II Action): As a non-selective beta-blocker, Sotalol competitively inhibits β1 and β2 adrenergic receptors.[8][14] This action reduces heart rate, myocardial contractility, and atrioventricular (AV) nodal conduction.[6]

  • Potassium Channel Blockade (Class III Action): Sotalol blocks the IKr current by binding to the hERG potassium channel.[5][7][9] This inhibition of potassium efflux during the repolarization phase prolongs the action potential duration (APD) and the effective refractory period.[6][8] The QT-prolonging effect is a direct consequence of this action and is the primary mechanism behind both its therapeutic and proarrhythmic effects.[7]

Sotalol_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space sotalol Sotalol HCl beta_receptor β-Adrenergic Receptor sotalol->beta_receptor Blocks herg_channel hERG (IKr) K+ Channel sotalol->herg_channel Blocks camp ↓ cAMP beta_receptor->camp Inhibits (via Gs protein) repolarization Delayed Repolarization herg_channel->repolarization Inhibits K+ Efflux pka ↓ PKA Activity camp->pka ca_channels ↓ L-type Ca2+ Channel Activity pka->ca_channels apd Prolonged Action Potential Duration (APD) repolarization->apd

Sotalol's dual mechanism of action in a cardiomyocyte.

Quantitative Data Presentation

The following tables summarize the quantitative effects of Sotalol on the electrophysiology of human iPSC-CMs as reported in scientific literature.

Table 1: Effect of Sotalol on Action Potential Duration (APD) in iPSC-CMs

ConcentrationAPD Change (relative to baseline)Cell Type / MethodReference
14.69 µM (1x Cmax)+26.12% (APD90)Ventricular-like iPSC-CMs / Patch-clamp[15]
100 µMMarked Prolongation & EADsLQT2 iPSC-CMs / Patch-clamp[2]
20 µMSignificant APD90 IncreaseArcLight-hiPSC-CMs / Optical Imaging[16]
100 µMDose-dependent FPD ProlongationiPSC-CMs / MEA[17]

APD90: Action Potential Duration at 90% repolarization. FPD: Field Potential Duration. EAD: Early Afterdepolarization. Cmax: Maximum free plasma concentration.

Table 2: Effect of Sotalol on Specific Ion Channels in iPSC-CMs

Ion ChannelConcentration% InhibitionReference
IKr (hERG)14.69 µMSignificant Inhibition (Specific % not stated)[18]
ICa14.69 µM7.91%[15]
ICa44.07 µM18.91%[15]
ICa146.9 µM22.25%[15]
INa14.69 µM19.23%[15]

IKr: Rapid delayed rectifier potassium current. ICa: L-type calcium current. INa: Fast sodium current.

Experimental Protocols

The following are detailed protocols for assessing the effects of Sotalol HCl on iPSC-CMs.

General Experimental Workflow

This workflow outlines the key stages for evaluating Sotalol's impact on iPSC-CMs.

Experimental_Workflow culture 1. Culture & Plate iPSC-CMs (e.g., on MEA plates or coverslips) prepare_sotalol 2. Prepare Sotalol HCl Solutions (in appropriate vehicle, e.g., Tyrode's) baseline 3. Record Baseline Activity (Electrophysiology or Calcium Imaging) culture->baseline treatment 4. Acute or Chronic Drug Application (Incubate with Sotalol) prepare_sotalol->treatment baseline->treatment post_treatment 5. Record Post-Treatment Activity treatment->post_treatment washout 6. Washout & Recovery (Optional) post_treatment->washout analysis 7. Data Analysis (APD, FPD, Beat Rate, Ca2+ Transients) post_treatment->analysis washout->analysis

General workflow for drug testing on iPSC-CMs.
Protocol: Electrophysiological Assessment using Whole-Cell Patch-Clamp

This protocol is for recording action potentials and specific ion currents from single iPSC-CMs.

Materials:

  • iPSC-CMs plated on glass coverslips

  • External (Tyrode's) Solution: 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose. Adjust pH to 7.4 with NaOH.[19]

  • Internal (Pipette) Solution: 120-130 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 3-5 mM MgATP. Adjust pH to 7.2 with KOH.[19][20]

  • Sotalol HCl stock solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Glass micropipettes (resistance 3-7 MΩ)[21]

Procedure:

  • Preparation: Culture iPSC-CMs on coverslips until they form a spontaneously beating monolayer. On the day of the experiment, prepare fresh external and internal solutions.

  • Cell Placement: Place a coverslip with iPSC-CMs into the recording chamber on the microscope stage and perfuse with external solution at ~1.5 mL/min.[21] Maintain temperature at 36 ± 1 °C.[20]

  • Pipette Positioning: Fill a micropipette with internal solution and mount it on the headstage. Under microscopic guidance, approach a single, healthy iPSC-CM.

  • Seal Formation: Apply gentle positive pressure while approaching the cell. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, achieving whole-cell configuration.[19]

  • Baseline Recording:

    • Action Potentials (Current-Clamp): Switch the amplifier to current-clamp mode (I=0) and record spontaneous action potentials for 3-5 minutes to establish a stable baseline.[19]

    • Ion Currents (Voltage-Clamp): Use specific voltage protocols to isolate and record baseline IKr, ICa, or INa. Allow currents to stabilize for 3-5 minutes.[20]

  • Sotalol Application: Perfuse the chamber with the external solution containing the desired concentration of Sotalol.

  • Post-Treatment Recording: After a 5-10 minute incubation period, record action potentials or ion currents again to determine the drug's effect.

  • Data Analysis: Analyze recordings to quantify changes in APD30, APD50, APD90, resting membrane potential, and peak current amplitudes.[19]

Protocol: Calcium Imaging with Fura-2 AM

This protocol measures changes in intracellular calcium transients, which are crucial for excitation-contraction coupling.

Materials:

  • iPSC-CMs plated on glass-bottom dishes

  • Tyrode's solution (as described in 3.2)

  • Fura-2 AM Loading Solution: Prepare a 2-5 µM Fura-2 AM solution in Tyrode's solution.

  • Fluorescence microscopy system with an excitation light source capable of alternating between 340 nm and 380 nm and an emission detector at ~510 nm.

  • Sotalol HCl stock solution

Procedure:

  • Cell Preparation: Culture iPSC-CMs on glass-bottom dishes.

  • Dye Loading: Wash the cells twice with Tyrode's solution. Add the Fura-2 AM loading solution to the cells and incubate at room temperature for 10-15 minutes in the dark.[22]

  • Washing: After incubation, wash the cells twice with Tyrode's solution to remove excess dye and allow for de-esterification (approx. 15-20 minutes).

  • Baseline Imaging: Place the dish on the microscope stage. Acquire baseline calcium transients by recording the ratio of fluorescence intensity at 340 nm and 380 nm excitation (F340/F380) over time from spontaneously contracting cells.

  • Sotalol Application: Add Sotalol solution directly to the dish to achieve the final desired concentration.

  • Post-Treatment Imaging: After a 5-10 minute incubation, record calcium transients again.

  • Data Analysis: Analyze the recorded transients to determine changes in amplitude, duration, and decay kinetics (tau), which can indicate alterations in calcium handling.[23]

Application in Disease Modeling

A primary application for Sotalol in iPSC-CMs is modeling drug-induced Long QT Syndrome (diLQTS). Sotalol reliably prolongs the APD and can induce arrhythmogenic events like Early Afterdepolarizations (EADs) in iPSC-CMs, mimicking the clinical risk of TdP.[1][2] This platform allows researchers to:

  • Assess Proarrhythmic Risk: Determine the concentrations at which Sotalol induces arrhythmias in iPSC-CMs.[2][15]

  • Investigate Patient-Specific Susceptibility: Use iPSC-CMs derived from patients with varying sensitivities to diLQTS to understand the genetic and molecular basis of this variability.[1][12][13]

  • Screen for Rescue Compounds: Test potential therapeutic agents that can mitigate the proarrhythmic effects of Sotalol.

Disease_Modeling sotalol Sotalol Application to iPSC-CMs herg_block hERG (IKr) Channel Block sotalol->herg_block apd_prolong Action Potential Duration (APD) Prolongation herg_block->apd_prolong repol_reserve Reduced Repolarization Reserve apd_prolong->repol_reserve ead Early Afterdepolarizations (EADs) repol_reserve->ead Increased Susceptibility tdp Model of Torsades de Pointes (TdP) Proarrhythmic Risk ead->tdp

Modeling drug-induced arrhythmia with Sotalol in iPSC-CMs.

References

Application Notes: Sotalol Hydrochloride for In Vitro QT Prolongation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotalol hydrochloride is a non-selective beta-adrenergic blocker and a Class III antiarrhythmic agent. Its defining characteristic for in vitro cardiac safety assessment is its ability to reliably induce a concentration-dependent prolongation of the QT interval. This effect is primarily attributed to its blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG). This action delays the repolarization phase of the cardiac action potential, leading to a lengthened action potential duration (APD) and, consequently, a prolonged QT interval on an electrocardiogram (ECG).[1][2] Due to these well-characterized effects, this compound serves as a crucial positive control in in vitro assays designed to assess the proarrhythmic potential of new chemical entities.

The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, proposed by the Food and Drug Administration (FDA) and other regulatory bodies, emphasizes a mechanistic approach to cardiac safety evaluation.[3][4][5] This initiative moves beyond a simple focus on hERG blockade to a more integrated assessment of a compound's effects on multiple human cardiac ion channels. In this context, sotalol is a key reference compound for validating in vitro models, such as those using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[3][5]

Mechanism of Action

Sotalol's primary mechanism for prolonging the QT interval is the blockade of the hERG potassium channel, which conducts the IKr current.[2] This current is critical for the timely repolarization of the ventricular action potential. By inhibiting IKr, sotalol extends the duration of the action potential, which is the cellular correlate of the QT interval.[2]

Sotalol also exhibits non-selective beta-adrenergic blocking activity.[2] While this is a key component of its clinical therapeutic effect, in the context of in vitro QT prolongation models, the focus is primarily on its Class III antiarrhythmic properties.

Signaling Pathway of Sotalol-Induced QT Prolongation

The following diagram illustrates the simplified signaling pathway of how this compound leads to the prolongation of the cardiac action potential.

sotalol_pathway sotalol This compound herg hERG (IKr) Potassium Channel sotalol->herg  Blockade k_efflux Potassium (K+) Efflux herg->k_efflux  Inhibition of repolarization Phase 3 Repolarization k_efflux->repolarization  Reduced apd Action Potential Duration (APD) repolarization->apd  Delayed qt_interval QT Interval apd->qt_interval  Prolongation of mea_workflow plate_prep MEA Plate Preparation (Fibronectin Coating) cell_plating hiPSC-CM Plating and Culture plate_prep->cell_plating baseline_rec Baseline MEA Recording cell_plating->baseline_rec drug_prep Sotalol and Vehicle Preparation drug_app Drug Application drug_prep->drug_app baseline_rec->drug_app post_drug_rec Post-Drug MEA Recording drug_app->post_drug_rec data_analysis Data Analysis (cFPD, Arrhythmias) post_drug_rec->data_analysis patch_clamp_logic cell_prep Prepare HEK293-hERG Cells establish_wc Establish Whole-Cell Configuration cell_prep->establish_wc record_baseline Record Baseline hERG Current establish_wc->record_baseline apply_sotalol Apply Sotalol (Increasing Concentrations) record_baseline->apply_sotalol record_drug_effect Record hERG Current Inhibition apply_sotalol->record_drug_effect analyze_data Analyze Data (IC50) record_drug_effect->analyze_data

References

Application Notes and Protocols: Calcium Imaging with Sotalol Hydrochloride in Cultured Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotalol Hydrochloride is a unique antiarrhythmic agent possessing both non-selective β-adrenergic blocking (Class II) and potassium channel blocking (Class III) properties.[1] Its primary Class III action involves the inhibition of the rapid component of the delayed rectifier potassium current (IKr), which leads to a prolongation of the action potential duration (APD) and the effective refractory period in cardiac tissues.[2] The β-blocking activity of Sotalol antagonizes the effects of catecholamines, such as isoprenaline, on the heart.

Calcium imaging in cultured cardiomyocytes is a critical tool for studying the electrophysiological and contractile properties of these cells and for assessing the cardiac safety and efficacy of pharmacological compounds.[3] Intracellular calcium transients are the direct link between electrical excitation and mechanical contraction. Therefore, analyzing changes in calcium transient parameters such as amplitude, duration, and decay kinetics can provide valuable insights into the mechanism of action of drugs like Sotalol.

These application notes provide detailed protocols for conducting calcium imaging studies with this compound in cultured cardiomyocytes, along with expected outcomes based on its known mechanisms of action.

Data Presentation

The following tables summarize the expected concentration-dependent effects of this compound on key calcium transient parameters in cultured cardiomyocytes. It is important to note that while the mechanisms of Sotalol are well-established, direct and comprehensive quantitative data on its specific effects on calcium transient morphology from publicly available literature is limited. The data presented here is extrapolated from its known β-blocking and IKr-inhibiting properties and data from related compounds.

Table 1: Expected Effects of this compound on Cardiomyocyte Calcium Transients (Baseline Conditions)

Sotalol Concentration (µM)Calcium Transient AmplitudeCalcium Transient Duration (CTD90)Calcium Transient Decay (Tau)Beating Rate (BPM)
0 (Control)BaselineBaselineBaselineBaseline
1 - 10No significant change / Slight decreaseSlight increaseSlight prolongationDecrease
10 - 100Slight decreaseModerate increaseModerate prolongationSignificant decrease
> 100DecreaseSignificant increaseSignificant prolongationPronounced decrease / Arrhythmic events

Table 2: Expected Effects of this compound on Isoprenaline-Stimulated Cardiomyocyte Calcium Transients

ConditionCalcium Transient AmplitudeCalcium Transient Duration (CTD90)Calcium Transient Decay (Tau)Beating Rate (BPM)
Isoprenaline (e.g., 1 µM)IncreasedDecreasedAcceleratedIncreased
Isoprenaline + Sotalol (10 µM)Attenuation of Isoprenaline-induced increaseProlongation compared to Isoprenaline aloneSlower decay compared to Isoprenaline aloneDecrease towards baseline
Isoprenaline + Sotalol (100 µM)Near baseline levelsSignificant prolongationSignificant slowing of decaySignificant decrease below baseline

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway in Cardiomyocytes

Sotalol exerts its effects through a dual mechanism of action: β-adrenergic receptor blockade and inhibition of the IKr potassium channel. The β-blockade reduces the production of cyclic AMP (cAMP), leading to decreased protein kinase A (PKA) activity. This, in turn, reduces the phosphorylation of key calcium handling proteins like the L-type calcium channel (LTCC) and phospholamban (PLN), resulting in decreased calcium influx and reduced sarcoplasmic reticulum (SR) calcium uptake. The inhibition of IKr prolongs the action potential duration, which can lead to an increased duration of calcium entry and a prolonged calcium transient.

Sotalol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Sotalol Sotalol Beta_Adrenergic_Receptor β-Adrenergic Receptor Sotalol->Beta_Adrenergic_Receptor Blocks IKr_Channel IKr Channel (hERG) Sotalol->IKr_Channel Inhibits Catecholamines Catecholamines Catecholamines->Beta_Adrenergic_Receptor Activates AC Adenylyl Cyclase Beta_Adrenergic_Receptor->AC Activates Action_Potential_Prolongation Action Potential Prolongation IKr_Channel->Action_Potential_Prolongation Repolarization LTCC L-Type Ca2+ Channel Ca_Influx Ca2+ Influx LTCC->Ca_Influx cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->LTCC Phosphorylates (Activates) SR_Ca_Release SR Ca2+ Release Ca_Influx->SR_Ca_Release Triggers (CICR) Ca_Transient Ca2+ Transient Action_Potential_Prolongation->Ca_Transient Prolongs SR_Ca_Release->Ca_Transient

Caption: Sotalol's dual-action signaling pathway in cardiomyocytes.

Experimental Workflow for Calcium Imaging with Sotalol

The following workflow outlines the key steps for assessing the effects of Sotalol on calcium transients in cultured cardiomyocytes.

Experimental_Workflow Cell_Culture Culture Cardiomyocytes (e.g., iPSC-CMs) Dye_Loading Load with Calcium Indicator (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Baseline_Recording Record Baseline Calcium Transients Dye_Loading->Baseline_Recording Drug_Incubation Incubate with Sotalol (Concentration-Response) Baseline_Recording->Drug_Incubation Post_Drug_Recording Record Post-Sotalol Calcium Transients Drug_Incubation->Post_Drug_Recording Data_Analysis Analyze Calcium Transient Parameters Post_Drug_Recording->Data_Analysis Results Quantitative Data & Interpretation Data_Analysis->Results

Caption: Experimental workflow for Sotalol calcium imaging.

Experimental Protocols

Materials
  • Cultured cardiomyocytes (e.g., human induced pluripotent stem cell-derived cardiomyocytes, hiPSC-CMs)

  • Cell culture medium appropriate for the cardiomyocyte type

  • This compound (powder, to be dissolved in appropriate solvent, e.g., water or DMSO)

  • Isoprenaline (optional, for studying β-adrenergic stimulation)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Tyrode's solution

  • Microplate reader or fluorescence microscope with kinetic reading capabilities and appropriate filter sets (e.g., Ex/Em = 490/525 nm for Fluo-4)

Protocol 1: Fluo-4 AM Loading in Cultured Cardiomyocytes
  • Cell Plating: Plate cardiomyocytes in a suitable format for imaging (e.g., 96-well or 384-well black-walled, clear-bottom plates) at a density that allows for the formation of a confluent, spontaneously beating monolayer. Culture the cells for the desired duration to allow for maturation and stable beating.

  • Preparation of Fluo-4 AM Loading Solution:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • For a final loading concentration of 5 µM, dilute the Fluo-4 AM stock solution in pre-warmed HBSS or cell culture medium.

    • To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fluo-4 AM stock before diluting it in the final loading buffer.

  • Dye Loading:

    • Aspirate the cell culture medium from the wells.

    • Wash the cells once with pre-warmed HBSS.

    • Add the Fluo-4 AM loading solution to the cells.

    • Incubate the plate for 30-45 minutes at 37°C in a cell culture incubator.

  • De-esterification:

    • Aspirate the Fluo-4 AM loading solution.

    • Wash the cells twice with pre-warmed HBSS or Tyrode's solution.

    • Add fresh, pre-warmed HBSS or Tyrode's solution to the wells.

    • Incubate the plate for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the dye within the cells.

Protocol 2: Calcium Transient Recording and Sotalol Treatment
  • Baseline Recording:

    • Place the plate in the imaging system (microplate reader or microscope) pre-heated to 37°C.

    • Record spontaneous calcium transients for a defined period (e.g., 30-60 seconds) to establish a stable baseline. The recording frequency should be sufficient to resolve the calcium transient waveform (e.g., >50 Hz).[4]

  • Sotalol Preparation and Addition:

    • Prepare a stock solution of this compound in water or DMSO.

    • Create a dilution series of Sotalol in HBSS or Tyrode's solution to achieve the desired final concentrations.

  • Sotalol Incubation and Post-Treatment Recording:

    • Add the Sotalol solutions to the respective wells. Include a vehicle control (the solvent used for Sotalol).

    • Incubate the plate for a predetermined time to allow for drug action (e.g., 15-30 minutes).

    • Record the calcium transients again for the same duration as the baseline recording.

  • Isoprenaline Co-treatment (Optional):

    • To investigate the β-blocking effects of Sotalol, after the initial Sotalol incubation and recording, add a known concentration of Isoprenaline (e.g., 1 µM) to the wells already containing Sotalol.

    • Immediately record the calcium transients to observe the blunted response to β-adrenergic stimulation.

Data Analysis

The recorded fluorescence intensity data should be analyzed to extract key calcium transient parameters for each well. This can be done using specialized software. The following parameters are of primary interest:

  • Beating Rate (BPM): The number of calcium transients per minute.

  • Calcium Transient Amplitude: The difference between the peak fluorescence intensity and the baseline fluorescence.

  • Calcium Transient Duration (CTD): The duration of the transient at a certain percentage of repolarization, typically 50% (CTD50) and 90% (CTD90).[4]

  • Time to Peak: The time from the start of the transient upstroke to the peak.

  • Decay Kinetics (Tau): The time constant of the exponential decay of the calcium transient, representing calcium reuptake into the SR and extrusion from the cell.

The data should be normalized to the baseline recordings for each well to account for variability. Concentration-response curves can then be generated for each parameter to determine the potency of Sotalol's effects.

Conclusion

The provided protocols and expected outcomes offer a comprehensive guide for investigating the effects of this compound on calcium handling in cultured cardiomyocytes. By carefully analyzing the changes in calcium transient parameters, researchers can gain a deeper understanding of Sotalol's dual mechanism of action at the cellular level and its implications for both antiarrhythmic efficacy and potential proarrhythmic risk. The use of high-throughput calcium imaging assays can significantly aid in the early stages of drug discovery and cardiotoxicity screening.

References

Application Notes and Protocols: Voltage Clamp Analysis of Sotalol on Cardiac Purkinje Fibers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sotalol is an antiarrhythmic agent with a dual mechanism of action, exhibiting both beta-adrenoceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Vaughan Williams Class III) properties.[1] Its primary Class III antiarrhythmic effect stems from the blockade of potassium channels, which is crucial for cardiac repolarization.[2][3] Cardiac Purkinje fibers, as key components of the heart's conduction system, are a critical target for antiarrhythmic drugs. Understanding the specific effects of Sotalol on the ion channels of these fibers is essential for elucidating its therapeutic and proarrhythmic mechanisms.

Voltage clamp analysis is a powerful electrophysiological technique that allows for the direct measurement of ion flow across the cell membrane by controlling the membrane potential. This methodology is indispensable for characterizing the dose-dependent effects of compounds like Sotalol on specific ion currents, providing quantitative data on channel block and kinetics. These application notes provide a detailed overview of the experimental protocols for analyzing Sotalol's effects on Purkinje fibers and summarize the key quantitative findings.

Mechanism of Action of Sotalol in Purkinje Fibers

Sotalol's primary electrophysiological effect on cardiac Purkinje fibers at therapeutic concentrations is the prolongation of the action potential duration (APD).[4][5] This effect is rate-dependent, with a more pronounced increase in APD at slower stimulation frequencies.[5] Voltage clamp studies have revealed that this APD prolongation is primarily due to the inhibition of the delayed rectifier potassium current (IK).[1][4] Specifically, Sotalol reduces the time-dependent potassium current activated during the plateau phase of the action potential.[4]

At concentrations exceeding 10⁻⁴ M, Sotalol can also induce a secondary shortening of the action potential, which is correlated with a decrease in the slowly inactivating sodium current.[4] The d-isomer of Sotalol appears to be one to three times more potent in prolonging Purkinje fiber APD than the l-isomer or the racemic mixture, suggesting the APD-prolonging effect is distinct from the beta-blocking activity, which resides almost exclusively in the l-isomer.[1][5]

Sotalol_Mechanism cluster_membrane Purkinje Fiber Cell Membrane cluster_effect Cellular Effect sotalol Sotalol ikr_channel Delayed Rectifier Potassium Channel (IKr) sotalol->ikr_channel Blocks k_ion K+ Ion ikr_channel->k_ion Efflux repolarization Repolarization ikr_channel->repolarization Inhibition Slows k_ion->repolarization Drives apd Action Potential Duration (APD) repolarization->apd Shortens repolarization->apd Prolongs

Caption: Sotalol's primary mechanism of action on Purkinje fibers.

Data Presentation: Quantitative Effects of Sotalol

The following tables summarize the dose-dependent effects of Sotalol on the electrophysiological properties of adult canine Purkinje fibers as determined by microelectrode recordings.

Table 1: Effect of d-Sotalol on Action Potential Duration (APD) in Adult Canine Purkinje Fibers Data extracted from studies using standard microelectrode techniques.[6]

d-Sotalol Concentration (M)APD50 (% Change from Control)APD90 (% Change from Control)Effective Refractory Period (% Change from Control)
10-6Significant IncreaseSignificant IncreaseSignificant Increase
10-5Significant IncreaseSignificant IncreaseSignificant Increase
10-4Significant IncreaseSignificant IncreaseSignificant Increase
Note: The study reported concentration-dependent increases but did not provide specific percentage values in the abstract. The effect was consistently a significant prolongation.[6]

Table 2: Summary of Sotalol's Effects on Ionic Currents from Voltage Clamp Studies Based on findings from voltage clamp experiments on sheep and rabbit Purkinje fibers.[4]

Sotalol Concentration (M)Target Ion CurrentObserved EffectCorrelated Electrophysiological Outcome
10-6 to 10-4Time-dependent K+ current (IK)Substantial reductionProlongation of action potential duration
10-6 to 10-4Background K+ currentSmall reductionContributes to APD prolongation
> 10-4Slowly inactivating Na+ currentDecreaseSecondary shortening of action potential; Fall in Vmax

Experimental Protocols

This section details a generalized protocol for the voltage clamp analysis of Sotalol on isolated cardiac Purkinje fibers, synthesized from standard electrophysiological methods.[4][7][8]

Purkinje Fiber Isolation and Preparation
  • Animal Model: Hearts are excised from euthanized animals (e.g., dogs, sheep, rabbits) in accordance with institutional animal care and use committee guidelines.[4][5][6]

  • Dissection: The heart is placed in a dissecting dish containing cold, oxygenated Tyrode's solution. Free-running Purkinje fibers (false tendons) are carefully dissected from the ventricles.

  • Mounting: A suitable length of Purkinje fiber is mounted in a temperature-controlled experimental chamber (e.g., 37°C) and superfused with oxygenated (95% O₂, 5% CO₂) Tyrode's solution at a constant flow rate.

  • Stabilization: The preparation is allowed to equilibrate for at least 60 minutes, while being stimulated at a constant frequency (e.g., 1 Hz) via platinum electrodes.

Two-Microelectrode Voltage Clamp Protocol
  • Equipment: A standard two-microelectrode voltage clamp amplifier, micro-manipulators, and a data acquisition system are required.

  • Microelectrodes: Glass microelectrodes are pulled to a fine tip and backfilled with 3 M KCl, resulting in a resistance of 5-15 MΩ.

  • Impalement: Two microelectrodes are inserted into the Purkinje fiber. One electrode measures the membrane potential (Vm), while the other injects current (Im) to control the membrane potential according to the command voltage (Vcmd).

  • Holding Potential: The fiber is initially held at a potential where sodium channels are largely inactivated, for example, -45 mV, to isolate specific outward currents.[7]

  • Voltage Pulses: A series of depolarizing voltage steps are applied to elicit the ionic currents of interest. For example, to study the delayed rectifier K+ current, depolarizing pulses from the holding potential to various test potentials (e.g., -30 mV to +50 mV) for several hundred milliseconds are applied.

  • Drug Application: After recording baseline currents, the superfusion solution is switched to one containing the desired concentration of Sotalol. The preparation is allowed to equilibrate with the drug for a set period (e.g., 20-30 minutes) before repeating the voltage clamp protocol. A range of concentrations should be tested to establish a dose-response relationship.[4][6]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Purkinje Fiber Isolation B Mounting in Experimental Chamber A->B C Superfusion & Equilibration B->C D Microelectrode Impalement C->D E Baseline Recording (Voltage Clamp Pulses) D->E F Sotalol Application (Superfusion) E->F G Post-Drug Recording (Repeat Pulses) F->G H Data Acquisition G->H I Current Measurement (Peak, Tail, etc.) H->I J Dose-Response Curve Generation I->J K Statistical Analysis J->K

Caption: Workflow for voltage clamp analysis of Sotalol on Purkinje fibers.
Data Analysis

  • Leak Subtraction: A linear leak current is subtracted from the total recorded current to isolate the voltage-gated currents.

  • Current Measurement: The amplitude of the specific current (e.g., the tail current of IK) is measured before and after Sotalol application.

  • Statistical Analysis: The percentage block of the current at each Sotalol concentration is calculated. Statistical tests (e.g., paired t-test or ANOVA) are used to determine the significance of the drug's effect.

  • Dose-Response: The percentage block is plotted against the Sotalol concentration, and the data are fitted with a Hill equation to determine the IC₅₀ (the concentration causing 50% inhibition).

Logical Relationships and Modulatory Effects

The electrophysiological effects of Sotalol do not occur in isolation. Its APD-prolonging action can be modulated by drugs that affect other ion channels. For instance, Sotalol-induced increases in APD and the development of early afterdepolarizations (EADs) can be reversed by agents that either block cardiac sodium channels (e.g., lidocaine, tetrodotoxin) or increase membrane potassium conductance (e.g., nicorandil, a K⁺ channel activator).[9] This demonstrates the delicate interplay between inward and outward currents in determining the final shape and duration of the action potential. Understanding these interactions is crucial for predicting and potentially mitigating the proarrhythmic risks associated with Sotalol, such as Torsades de Pointes.[5]

Logical_Relationships cluster_na Sodium Channel Blockers cluster_k Potassium Channel Activators sotalol Sotalol apd Increased Action Potential Duration (APD) & EAD Risk sotalol->apd Causes na_blocker Lidocaine or Tetrodotoxin na_current Decreased Na+ Current (Inward) na_blocker->na_current Cause na_current->apd Reverses k_activator Nicorandil k_current Increased K+ Current (Outward) k_activator->k_current Cause k_current->apd Reverses

Caption: Reversal of Sotalol's effects by other ion channel modulators.

Conclusion

Voltage clamp analysis provides an indispensable framework for quantifying the effects of Sotalol on the ionic currents of cardiac Purkinje fibers. The primary mechanism of action involves the potent block of the delayed rectifier potassium current, leading to a dose-dependent prolongation of the action potential. The detailed protocols and data presented here serve as a guide for researchers in pharmacology and drug development to rigorously assess the electrophysiological profile of Sotalol and other potential antiarrhythmic compounds, contributing to a better understanding of their efficacy and safety.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Sotalol Hydrochloride Instability in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sotalol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound in long-term in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a hydrophilic compound that acts as a non-selective β-adrenergic receptor antagonist and a class III antiarrhythmic agent.[1][2] Its dual mechanism of action involves:

  • β-Adrenergic Blockade: It competitively blocks β1 and β2 adrenergic receptors, inhibiting the effects of catecholamines like epinephrine and norepinephrine.[1][2]

  • Potassium Channel Blockade: It blocks the delayed rectifier potassium current (IKr), which prolongs the cardiac action potential duration and the effective refractory period.[1]

Q2: What are the known stability issues with this compound?

While generally stable in aqueous solutions, this compound is susceptible to degradation under specific conditions. The primary degradation pathways are:

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of degradation products.

  • Oxidation: this compound can be degraded by oxidative stress.

Studies on forced degradation have shown that it is relatively stable against changes in pH (acidic and alkaline conditions) and high temperatures. One study demonstrated that an additive-free aqueous solution of this compound can be autoclaved without significant degradation.

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, high-purity solvent.

  • Recommended Solvent: Sterile water is the preferred solvent for this compound, as it is readily soluble.

  • Preparation Steps:

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Dissolve in sterile, cell-culture grade water to a convenient stock concentration (e.g., 10-50 mM).

    • Sterile-filter the stock solution through a 0.22 µm filter into a sterile, light-protecting (amber) tube.

  • Storage: Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles. Protect from light.

Q4: How stable is this compound in cell culture media at 37°C?

Currently, there is a lack of published studies that specifically quantify the stability of this compound in complex cell culture media (e.g., DMEM, RPMI-1640) at 37°C and 5% CO2. However, based on its known chemical properties and stability in aqueous pharmaceutical formulations, a degree of degradation can be expected over several days due to the presence of potential oxidizing agents and ambient light exposure in the incubator.

Q5: How often should I replenish this compound in my long-term cell culture?

Given the absence of precise stability data in cell culture media, it is recommended to replenish this compound with every media change. For long-term experiments (extending over several days or weeks), a media change with freshly diluted this compound every 2-3 days is a standard practice to ensure a relatively constant concentration of the active compound.[3]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of drug efficacy over time. Degradation of this compound in the cell culture medium.1. Increase the frequency of media changes with fresh this compound (e.g., every 24-48 hours).2. Ensure stock solutions are properly stored (aliquoted, -20°C, protected from light).3. Minimize light exposure to the cell culture plates/flasks.
Unexpected cytotoxicity or changes in cell morphology. Accumulation of cytotoxic degradation products. One of the known degradation products has shown moderate cytotoxicity in some cancer cell lines.1. Follow the same steps as for "Loss of drug efficacy" to minimize degradation.2. Include a "vehicle-only" control that has been subjected to the same light and temperature conditions to assess the effect of the degraded vehicle.3. If possible, analyze the media for the presence of degradation products using HPLC.
Variability between experiments. Inconsistent preparation or storage of this compound solutions.1. Prepare a large batch of stock solution, aliquot, and freeze to ensure consistency across multiple experiments.2. Strictly adhere to light-protection protocols during solution preparation and cell culture maintenance.3. Ensure complete dissolution of the compound when preparing the stock solution.

Data Presentation

The following tables summarize the stability of this compound in various aqueous formulations from pharmaceutical studies. While not directly representative of cell culture conditions, they provide an indication of its general stability.

Table 1: Stability of this compound (5 mg/mL) in Oral Suspensions Over 12 Weeks

FormulationStorage TemperaturePercent of Initial Concentration Remaining
Ora-Plus:Ora-Sweet (1:1)4°C≥ 98.9%
Ora-Plus:Ora-Sweet (1:1)25°C≥ 95.5%
1% Methylcellulose:Simple Syrup (1:9)4°C≥ 95.5%
1% Methylcellulose:Simple Syrup (1:9)25°C≥ 94.4%

Table 2: Stability of this compound (5 mg/mL) in Aqueous Solutions Over 180 Days

Formulation AdditivesStorage TemperaturePercent of Initial Concentration Remaining
None4°C≥ 95%
None25°C≥ 95%
Citric Acid + Potassium Sorbate + Sucrose4°C≥ 95%
Citric Acid + Potassium Sorbate + Sucrose25°C≥ 95%
Citric Acid + Potassium Sorbate + Sodium Saccharin4°C≥ 95%
Citric Acid + Potassium Sorbate + Sodium Saccharin25°C≥ 95%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Materials:

    • This compound powder (MW: 308.82 g/mol )

    • Sterile, cell culture-grade water

    • Sterile, 15 mL conical tube (amber or wrapped in foil)

    • 0.22 µm sterile syringe filter

    • Sterile syringe

    • Sterile, 1.5 mL microcentrifuge tubes (amber or wrapped in foil)

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh out 30.88 mg of this compound powder.

    • Transfer the powder to the 15 mL conical tube.

    • Add 10 mL of sterile water to the tube to achieve a 10 mM stock solution.

    • Vortex until the powder is completely dissolved.

    • Attach the 0.22 µm filter to a sterile syringe and draw up the this compound solution.

    • Filter the solution into the sterile microcentrifuge tubes, creating aliquots of a desired volume (e.g., 100 µL).

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

  • Materials:

    • Cell culture medium of interest (e.g., DMEM with 10% FBS)

    • This compound stock solution (10 mM)

    • Sterile culture plates or tubes

    • Incubator (37°C, 5% CO2)

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Prepare the this compound-containing media at the final desired concentration (e.g., 10 µM) from the stock solution.

    • Dispense the media into multiple sterile vessels.

    • Place the vessels in a 37°C, 5% CO2 incubator.

    • At designated time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot of the media.

    • Store the collected aliquots at -80°C until analysis.

    • Analyze the concentration of this compound in each aliquot using a validated HPLC method.

    • Plot the concentration of this compound versus time to determine its stability profile under your specific experimental conditions.

Mandatory Visualizations

Sotalol_Signaling_Pathway cluster_adrenergic β-Adrenergic Receptor Signaling cluster_potassium Potassium Channel Signaling Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Calcium_Influx Ca2+ Influx Ca_Channel->Calcium_Influx Increases K_Channel Delayed Rectifier K+ Channel (IKr) K_Efflux K+ Efflux K_Channel->K_Efflux Mediates Repolarization Repolarization K_Efflux->Repolarization Leads to Sotalol This compound Sotalol->Beta_Receptor Blocks Sotalol->K_Channel Blocks

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture Treatment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Prep_Stock Prepare Sotalol HCl Stock Solution (in water) Sterile_Filter Sterile Filter (0.22 µm) Prep_Stock->Sterile_Filter Dilute Dilute Stock in Cell Culture Media Aliquot_Store Aliquot and Store at -20°C (Protect from Light) Sterile_Filter->Aliquot_Store Treat_Cells Treat Cells Dilute->Treat_Cells Incubate Incubate (37°C, 5% CO2) (Protect from Light) Treat_Cells->Incubate Collect_Samples Collect Cells/Media at Desired Timepoints Replenish Replenish with Fresh Media and Sotalol HCl (every 2-3 days) Incubate->Replenish Monitor_Stability Monitor Media Stability (Optional - HPLC) Replenish->Treat_Cells Perform_Assay Perform Downstream Assays (e.g., Viability, Gene Expression) Collect_Samples->Perform_Assay Assess_Cytotoxicity Assess Potential Degradant Cytotoxicity

Caption: Recommended workflow for long-term cell culture experiments.

References

Technical Support Center: Mitigating Off-Target Effects of Sotalol Hydrochloride in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating the off-target effects of Sotalol Hydrochloride in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary on- and off-target effects of this compound in cellular assays?

A1: this compound has a dual mechanism of action. Its on-target effects are Class II antiarrhythmic (non-selective β-adrenergic blockade) and Class III antiarrhythmic (potassium channel blockade) activities. The primary and most well-characterized off-target effect in cellular assays is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation in clinical settings.[1][2][3][4][5] At higher concentrations, cytotoxicity may also be observed.

Q2: I am observing unexpected levels of cell death in my assay after treatment with Sotalol. What could be the cause?

A2: Unexpected cell death could be due to several factors:

  • High Concentrations: Sotalol can be cytotoxic at high concentrations. Refer to the quantitative data tables below for reported LD50 values in animal models, which can give an indication of concentrations to avoid.

  • Off-Target Effects: Blockade of essential ion channels other than the intended target could lead to cellular dysfunction and death.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Sotalol is not exceeding the tolerance level of your specific cell line (typically <0.1-0.5%).

  • Standard Cell Culture Issues: Rule out common problems like contamination, improper pH or osmolality of the media, or poor cell health prior to the experiment.

Q3: How can I differentiate between the β-blocking and potassium channel-blocking effects of Sotalol in my experiments?

A3: To dissect these two effects, you can use the following strategies:

  • Use of Isomers: d-Sotalol has similar potassium channel blocking activity to the racemic mixture but possesses significantly less β-blocking activity.[6] Comparing the effects of d,l-Sotalol (racemic mixture) with d-Sotalol can help isolate the effects of β-blockade.

  • Specific Antagonists/Agonists: To confirm β-adrenergic effects, you can pre-treat cells with a β-adrenergic agonist like isoproterenol and observe if Sotalol can block its effects.

  • Cell Lines: Utilize cell lines that express only the target of interest (e.g., a specific potassium channel) but not β-adrenergic receptors, or vice versa.

Q4: What are the recommended concentrations of Sotalol to use in cellular assays to minimize off-target effects?

A4: The optimal concentration will depend on your specific cell type and the target being studied. As a general guideline:

  • For studying β-adrenergic blockade, concentrations in the low micromolar range are typically used.

  • For studying potassium channel blockade, concentrations may range from the low to high micromolar range.

  • It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay while minimizing cytotoxicity and off-target hERG blockade. Refer to the IC50 values in the data tables to guide your concentration selection.

Troubleshooting Guides

Issue 1: High background or inconsistent results in cell viability assays (e.g., MTT assay).
  • Possible Cause: Interference of Sotalol with the assay reagents or cellular metabolism.

  • Troubleshooting Steps:

    • Control for Compound Interference: Run a control plate with Sotalol in cell-free media to check if the compound directly reacts with the assay reagents (e.g., reduces MTT).

    • Optimize Incubation Times: Ensure that the incubation time with the viability reagent is consistent across all plates and is within the linear range of the assay.

    • Use an Alternative Viability Assay: If problems persist, consider using a different viability assay that relies on a different cellular mechanism, such as a lactate dehydrogenase (LDH) release assay for cytotoxicity or a CellTiter-Glo® assay for ATP content.

    • Check for Precipitates: Visually inspect the wells for any precipitation of Sotalol at the concentrations used, as this can interfere with absorbance readings.

Issue 2: Observed cellular effects do not align with the expected on-target activity.
  • Possible Cause: Dominant off-target effects at the concentration used.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Test a wide range of Sotalol concentrations to identify a window where on-target effects are observed without significant off-target interference.

    • Use Control Compounds: Include positive and negative control compounds with known selectivity for your target of interest.

    • Employ a Secondary Assay: Use an orthogonal assay to confirm the on-target effect. For example, if studying β-adrenergic receptor antagonism, a downstream signaling assay (e.g., cAMP measurement) can be used to validate the findings from a binding assay.

    • Refer to the Experimental Workflow for Differentiating On- and Off-Target Effects below for a systematic approach.

Quantitative Data

Table 1: In Vitro Inhibitory Concentrations (IC50) of Sotalol on Ion Channels

Ion ChannelCell LineMethodIC50 (µM)Reference(s)
hERG (IKr)HEK293Manual Patch Clamp78[1]
hERG (IKr)HEK293Automated Patch Clamp343[1]
hERG (IKr)HEK293Patch Clamp286 (d-sotalol)[7]
hERG (IKr)HEK293Patch Clamp288 (l-sotalol)[7]
Potassium Channels--43[8]

Table 2: Acute Lethal Doses (LD50) of this compound from Animal Studies

SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
RatOral3450[9][10]
MouseOral2600[9][10]
RabbitOral1000[9]
RatIntraperitoneal680[9][10]
MouseIntraperitoneal670[9][10]
DogIntraperitoneal330[9]

Note: LD50 values from animal studies are for informational purposes and may not directly translate to cytotoxic concentrations in vitro. It is essential to determine the cytotoxic profile of Sotalol in your specific cellular model.

Experimental Protocols

Protocol 1: Assessing Sotalol Cytotoxicity using the MTT Assay

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom tissue culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Sotalol in serum-free medium. A typical concentration range to test for initial cytotoxicity screening is 1 µM to 1000 µM.

    • Include a vehicle control (medium with the same concentration of solvent as the highest Sotalol concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the Sotalol dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % viability against the Sotalol concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Blockade

This protocol provides a general framework for assessing Sotalol's effect on hERG channels expressed in a stable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 120 KCl, 1.75 MgCl₂, 5.374 CaCl₂, 10 HEPES, 4 Na₂-ATP, 10 EGTA; pH adjusted to 7.2 with KOH.[11]

  • This compound stock solution

  • Control compounds (e.g., a known hERG blocker like E-4031)

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation and Seal Formation:

    • Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV or +40 mV for 500 ms to 2 seconds to activate the hERG channels.

    • Repolarize the membrane to a potential between -50 mV and -60 mV to record the characteristic hERG tail current.[7] This step is crucial as the tail current is a more accurate measure of hERG channel activity.

  • Compound Application:

    • Record baseline hERG currents in the external solution.

    • Perfuse the chamber with the external solution containing different concentrations of Sotalol.

    • Allow sufficient time for the drug effect to reach a steady state at each concentration before recording the current.

    • After testing Sotalol, apply a high concentration of a known hERG blocker (e.g., 1 µM E-4031) to confirm the recorded current is indeed from hERG channels.[11]

  • Data Analysis:

    • Measure the peak amplitude of the tail current at each Sotalol concentration.

    • Normalize the current amplitude to the baseline current.

    • Plot the percentage of current inhibition against the Sotalol concentration and fit the data with a Hill equation to determine the IC50 value.

Mandatory Visualizations

Sotalol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sotalol Sotalol Beta_AR β-Adrenergic Receptor Sotalol->Beta_AR Blocks K_Channel Potassium Channel (e.g., IKr) Sotalol->K_Channel Blocks hERG_Channel hERG Channel (Off-Target) Sotalol->hERG_Channel Blocks Catecholamines Catecholamines (e.g., Adrenaline) Catecholamines->Beta_AR Activates G_Protein G Protein Beta_AR->G_Protein Activates AP_Prolongation Action Potential Prolongation K_Channel->AP_Prolongation Leads to Repol_Delay Delayed Repolarization hERG_Channel->Repol_Delay Leads to AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_Channel Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx

Caption: Sotalol's dual on-target and primary off-target signaling pathways.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation A Define Research Question (On-target vs. Off-target) B Select Appropriate Cell Line(s) (e.g., with/without target expression) A->B C Determine Sotalol Concentration Range (based on known IC50 values) B->C D Primary Assay (e.g., functional assay for on-target effect) C->D E Cytotoxicity Assay (e.g., MTT, LDH) C->E F Off-Target Assay (e.g., hERG patch clamp) C->F G Control Experiments (d-Sotalol, specific antagonists) C->G H Analyze Primary Assay Data D->H I Correlate with Cytotoxicity Data E->I J Compare with Off-Target Assay Results F->J G->H K Interpret On-Target vs. Off-Target Effects H->K I->K J->K

Caption: Workflow for differentiating on-target from off-target effects.

References

Improving the signal-to-noise ratio in Sotalol Hydrochloride patch clamp recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Sotalol Hydrochloride (HCl) patch clamp recordings.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This guide addresses specific issues encountered during patch clamp experiments involving Sotalol HCl.

Q1: My baseline noise is excessively high (e.g., >20pA) even before applying Sotalol. How can I reduce it?

A: A high noise level can obscure the relatively small changes in current induced by Sotalol. A systematic approach is crucial to identify and eliminate noise sources.[1]

  • Electrical Noise (50/60 Hz Hum): This is the most common issue.

    • Grounding: Ensure all equipment in your rig is connected to a single, common ground point to avoid ground loops.[2][3] A "star grounding" configuration, where each component connects directly to a central ground bus, is highly effective.[2]

    • Identify Sources: Systematically turn off and unplug nearby electrical devices (monitors, centrifuges, light sources, phone chargers) to see if the noise disappears.[1]

    • Faraday Cage: Ensure the Faraday cage is properly closed and grounded. For persistent issues, additional shielding with metallic fabric can help.[1]

  • High-Frequency Noise:

    • Amplifier Settings: Check the filter settings on your amplifier. A Bessel filter set too high (e.g., 10 kHz) can introduce significant noise; adjusting it to a lower frequency (e.g., 2.2 kHz) can dramatically improve the noise level.[4]

    • Pipette Holder and Headstage: Ensure the pipette holder is clean and dry. Re-chloriding your silver wire electrode weekly can also help maintain a stable connection.[5]

  • Mechanical Vibration:

    • Stability: Check that all components (manipulators, headstage, microscope) are securely tightened.[5]

    • Perfusion System: Air bubbles or excessive flow rates in the perfusion system can introduce mechanical noise. Ensure the perfusion outlet is stable and the bath level is kept low to minimize pipette immersion and capacitance.[1]

Q2: I achieve a stable giga-ohm seal, but it degrades or is lost after I perfuse the Sotalol solution. What's happening?

A: Losing a seal post-application is often due to mechanical instability or solution mismatches rather than a direct chemical effect of Sotalol.

  • Solution Osmolarity: A significant mismatch between your external (bath) and internal (pipette) solutions can stress the cell membrane. A general rule is to have the internal solution's osmolarity about 10-20 mOsm lower than the external solution.[5] For example, an internal osmolarity of 290-295 mOsm with an external one of 315-320 mOsm is a common starting point.[5]

  • Mechanical Drift: The act of solution exchange can cause minute movements.

    • Ensure your perfusion and suction lines are not pulling or putting tension on the recording chamber or headstage.[5]

    • Check for pipette drift before the experiment begins. If the pipette moves on its own, investigate loose components in the manipulator or headstage holder.[5]

  • Cell Health: Unhealthy cells are fragile and less tolerant of solution changes.[5] Ensure your cell culture or tissue slice is in optimal condition before starting an experiment. If you fail to get a good seal on multiple cells, consider preparing a fresh batch.[5]

Q3: The Sotalol-induced block is small, and the remaining current is difficult to distinguish from the baseline noise. How can I improve my signal resolution?

A: This is a central challenge when studying channel blockers. The key is to maximize the signal you have while minimizing noise.

  • Optimize Seal Resistance: A very high-quality seal (>2 GΩ) is critical.[6][7] A better seal reduces leak currents and noise, which is especially important when the signal of interest is small.[6]

  • Voltage Protocol: Use a voltage protocol that elicits the maximal possible current from the channel of interest before applying the drug. This provides a larger dynamic range to observe the block.

  • Data Acquisition:

    • Filtering: Apply an appropriate low-pass filter during acquisition to reduce high-frequency noise without distorting the signal of interest.

    • Averaging: If the channel kinetics are stable, signal averaging of multiple traces can be used to improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs) about Sotalol HCl in Patch Clamp

Q1: What is the primary mechanism of action of Sotalol that I should expect to observe in my patch clamp recordings?

A: Sotalol is a Class III antiarrhythmic agent that primarily blocks cardiac potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[8][9] This action prolongs the plateau phase of the cardiac action potential.[10][11] Therefore, in a voltage-clamp experiment on a cell expressing these channels, you should observe a reduction in the potassium current amplitude. Sotalol also has non-selective β-blocking (Class II) activity, but this effect is generally studied in different experimental setups.[8][12]

Q2: What are typical concentrations of Sotalol HCl to use in an in-vitro patch clamp experiment?

A: The effective concentration can vary significantly based on the cell type and specific channel subtype being studied. A study on guinea-pig ventricular cells showed significant depression of the delayed outward K+ current with 1 µM d-sotalol.[9] It is always recommended to perform a dose-response curve, starting from a low concentration (e.g., 100 nM) and increasing to higher concentrations (e.g., 10-100 µM) to determine the IC₅₀ for your specific experimental conditions.

Q3: How does Sotalol affect the gating kinetics of potassium channels?

A: Studies have shown that Sotalol can directly interact with the channel protein and affect its gating properties.[9] Specifically, it has been shown to decrease the total amount of charge moved during channel opening (QON) and closing (QOFF) in a dose- and voltage-dependent manner.[9] This suggests that Sotalol may interfere with the movement of the channel's voltage sensor.

Data Presentation

Table 1: Key Parameters for High-Quality Patch Clamp Recordings

ParameterTarget ValueCommon Issues & Notes
Seal Resistance > 1 GΩ (ideally > 2.5 GΩ)[7]A low seal resistance increases background noise and leak current.[6] Can be improved with healthy cells and clean solutions.
Pipette Resistance 3-7 MΩVaries by cell type. Lower resistance can make sealing harder but improves voltage clamp and reduces series resistance.
Baseline Noise (RMS) < 5 pA (ideally < 2 pA)High noise can be from electrical interference, vibration, or a poor seal. A level of ~5pA is often sought for recording mEPSCs.[4]
Series Resistance (Rs) < 20 MΩShould be monitored and compensated for (>80%) to ensure accurate voltage control. High Rs can filter fast signals.
Solution Osmolarity Internal ~10-20 mOsm < External[5]Mismatches can cause cell swelling or shrinking, leading to seal instability.

Table 2: Summary of Sotalol's Electrophysiological Effects

ParameterEffectMechanism
Action Potential Duration Prolongation[10]Block of delayed rectifier potassium channels (primarily IKr).[8]
Delayed Rectifier K+ Current (IK) Depression/Block[9]Direct interaction with the channel protein.[9]
Intramembrane Charge Movement Decrease in QON and QOFF[9]Interference with channel gating properties.[9]
Heart Rate Decrease (Slowing)Class II (beta-blockade) effect.

Experimental Protocols

Protocol: Whole-Cell Voltage Clamp of hERG Current and Sotalol Block

This protocol provides a general framework for assessing the effect of Sotalol on hERG potassium channels expressed in a mammalian cell line (e.g., HEK293).

  • Cell Preparation:

    • Culture hERG-expressing cells under standard conditions.

    • Harvest cells using a gentle dissociation method (e.g., brief exposure to Trypsin-EDTA).[13]

    • Resuspend cells in the external recording solution at a density of approximately 1 x 10⁶ cells/ml.[13]

  • Solutions:

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH. Osmolarity ~290 mOsm.

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~310 mOsm.

    • Sotalol Stock Solution: Prepare a 10 mM stock solution of Sotalol HCl in deionized water. Make fresh serial dilutions in the external solution on the day of the experiment.

  • Recording Procedure:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Approach a healthy, round cell with positive pressure applied to the pipette.[5]

    • Upon seeing a dimple on the cell surface and an increase in pipette resistance, release positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).[5]

    • Apply a brief, strong pulse of suction to rupture the membrane and achieve whole-cell configuration.

    • Allow the cell to stabilize for 3-5 minutes before starting recordings.

  • Voltage Protocol & Data Acquisition:

    • Hold the cell at -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV for 3 seconds to elicit the characteristic hERG tail current. This repolarizing step is where the effect of the drug is typically measured.

    • Repeat this protocol every 15-20 seconds.

    • Record baseline currents in the external solution until the peak tail current is stable.

    • Perfuse the chamber with increasing concentrations of Sotalol, allowing the effect to reach steady-state at each concentration before recording.

    • Perform a final washout with the external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the tail current at -50 mV for each Sotalol concentration.

    • Normalize the current to the baseline (pre-drug) amplitude.

    • Plot the normalized current as a function of Sotalol concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Visualizations

Noise_Troubleshooting_Workflow start High Baseline Noise Detected? check_ground Step 1: Check Grounding start->check_ground ground_loop Any Ground Loops? check_ground->ground_loop star_ground Implement Star Grounding ground_loop->star_ground Yes check_shield Step 2: Check Shielding ground_loop->check_shield No star_ground->check_shield faraday_cage Is Faraday Cage Closed & Grounded? check_shield->faraday_cage secure_cage Secure and Ground Cage faraday_cage->secure_cage No check_devices Step 3: Isolate Equipment faraday_cage->check_devices Yes secure_cage->check_devices turn_off Turn Off Non-Essential Devices (Monitors, Lights, Pumps) check_devices->turn_off noise_source Noise Persists? turn_off->noise_source check_rig Step 4: Inspect Rig Components noise_source->check_rig Yes resolved Noise Reduced noise_source->resolved No (Source Found) holder_clean Clean Holder & Re-Chloride Wire check_rig->holder_clean filter_settings Adjust Amplifier Filter holder_clean->filter_settings filter_settings->resolved

Caption: Workflow for troubleshooting noise in patch clamp recordings.

Noise_Sources cluster_electrical Electrical Sources cluster_mechanical Mechanical Sources cluster_intrinsic Intrinsic Sources rig Patch Clamp Rig mains 50/60 Hz Mains Hum mains->rig equipment Power Supplies Computers, Lights equipment->rig ground Ground Loops ground->rig vibration Building Vibration vibration->rig perfusion Perfusion System perfusion->rig drift Manipulator Drift drift->rig seal Poor Membrane Seal seal->rig pipette Pipette Capacitance pipette->rig

Caption: Common sources of noise in an electrophysiology setup.

Sotalol_Mechanism cluster_cell Cardiomyocyte Membrane K_channel Delayed Rectifier Potassium Channel (IKr) AP_normal K_ion K+ Ion Efflux K_ion->K_channel Repolarization Sotalol Sotalol HCl Sotalol->K_channel blocks AP Action Potential AP_prolonged AP_normal->AP_prolonged Prolongation

Caption: Sotalol blocks IKr channels, prolonging the cardiac action potential.

References

Addressing variability in iPSC-cardiomyocyte response to Sotalol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the variability in induced pluripotent stem cell-derived cardiomyocyte (iPSC-CM) response to Sotalol Hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action on cardiomyocytes?

A1: this compound is an antiarrhythmic drug with a dual mechanism of action.[1][2][3] It functions as a non-selective β-adrenergic blocker (Vaughan-Williams Class II), which reduces heart rate.[4][5] Concurrently, it acts as a potent potassium channel blocker (Vaughan-Williams Class III), primarily inhibiting the rapid component of the delayed rectifier potassium current (I_Kr), encoded by the hERG gene.[2][4] This blockade prolongs the action potential duration (APD) and the effective refractory period, which is observable as a QT interval prolongation on an electrocardiogram.[1][3][6]

Q2: Why is there significant variability in how my iPSC-cardiomyocytes respond to Sotalol?

A2: Variability is a known challenge in iPSC-CM research and stems from several key factors:

  • Genetic Background and Cell Source: iPSC lines derived from different individuals or even different tissue sources (e.g., fibroblasts vs. blood cells) from the same individual can have inherent differences in ion channel expression and function.[7]

  • Maturity State: iPSC-CMs are phenotypically immature, resembling fetal or neonatal cardiomyocytes more than adult ones.[7][8] This immaturity affects the expression and kinetics of ion channels crucial for Sotalol's action, leading to varied responses.[8]

  • Batch-to-Batch Differences: Even within the same commercial iPSC-CM line, significant batch-to-batch variability in gene expression, purity, and electrophysiological properties can occur during the manufacturing and differentiation process.[7][9][10]

  • Cellular Heterogeneity: A standard iPSC-CM culture is a heterogeneous population of ventricular-, atrial-, and nodal-like cells, each with distinct electrophysiological profiles.[7][11] The specific composition of your culture will influence the overall response to Sotalol.

  • Baseline Electrophysiology: Studies have shown that batches of iPSC-CMs with slower intrinsic beating rates and longer baseline field potential durations (FPDs) tend to be more sensitive to proarrhythmic effects of drugs like Sotalol.[9][10]

Q3: How can I minimize experimental variability when testing Sotalol?

A3: To improve consistency and reproducibility, consider the following:

  • Standardize Cell Source: Whenever possible, use the same iPSC-CM line and lot number across a series of experiments. Thoroughly qualify new batches before use.

  • Implement Maturation Protocols: Employ maturation techniques such as prolonged culture, electrical stimulation, or culture in 3D formats to promote a more stable and mature phenotype.[7][8][12]

  • Control Culture Conditions: Maintain strict control over cell density, media composition, and the frequency of media changes, as these can impact cell health and function.

  • Establish Baseline Criteria: Before drug application, ensure that the cardiomyocyte cultures meet predefined quality control criteria for beat rate, amplitude, and rhythm regularity.

  • Thorough Reporting: Document all experimental parameters, including the iPSC-CM provider, lot number, days in culture, and baseline electrophysiological characteristics, to aid in data interpretation and comparison across studies.

Q4: What is a typical effective concentration of Sotalol and what effects should I expect to see in iPSC-CMs?

A4: The effective concentration of Sotalol can vary depending on the cell line and experimental endpoint. In published studies, Sotalol has been shown to cause a concentration-dependent prolongation of the field potential duration (FPD) or action potential duration (APD).

  • Concentrations: Effects are often observed in the range of 1 µM to 100 µM.[6][9][10] For example, one study noted that 10 µM of Sotalol was sufficient to induce early afterdepolarizations (EADs) in one cell line, while another required 100 µM.[9][10]

  • Expected Effects: The primary effect is the prolongation of cardiac repolarization (APD or FPD).[6] At higher concentrations or in more sensitive cell lines, Sotalol can induce proarrhythmic events like EAD-like waveforms and beating arrests.[6][12]

Section 2: Troubleshooting Guide

Problem: High variability in baseline electrophysiology (e.g., beat rate, APD/FPD) across different wells or experiments.

Potential CausesRecommended Solutions
Inconsistent Plating Density Ensure a uniform single-cell suspension before plating. Optimize and standardize the seeding density for your specific cell line to achieve a consistent monolayer confluency.
Edge Effects in Multi-Well Plates Minimize edge effects by not using the outermost wells of the plate for data acquisition. Ensure even evaporation by using plate seals or a humidified incubator.
Batch-to-Batch Variability [9][10]Qualify each new lot of cells by establishing baseline electrophysiological parameters and comparing them to previous lots. If variability is high, consider purchasing larger batches from the supplier.
Incomplete Maturation [7][8]Allow cultures to stabilize for a longer period post-thawing (e.g., 7-14 days). Implement a maturation protocol, such as electrical pacing, to promote a more homogeneous and stable phenotype.

Problem: Sotalol treatment shows an inconsistent dose-response curve for APD/FPD prolongation.

Potential CausesRecommended Solutions
Inaccurate Drug Concentration Prepare fresh Sotalol dilutions for each experiment from a validated stock solution. Verify the final concentration in the well, accounting for any serial dilution errors.
Solvent Effects Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is below the threshold known to affect cardiomyocyte function (typically ≤0.1%).
Variable Baseline Beat Rate [9][10]Because Sotalol's effect can be rate-dependent, analyze data from wells with similar baseline beat rates separately. Use rate-correction formulas (e.g., Bazett's or Fridericia's for FPD) to normalize the data.
Heterogeneous Cell Population [7][11]Use protocols that enrich for a specific subtype (e.g., ventricular cardiomyocytes) if your research question requires it.[13] Acknowledge that a mixed population may inherently produce a more variable response.

Problem: Sotalol fails to induce the expected APD/FPD prolongation at typical concentrations.

Potential CausesRecommended Solutions
Low Expression of Target Ion Channels The specific iPSC-CM line may have low expression of the potassium channels (e.g., KCNH2/hERG) that Sotalol blocks.[7] Verify channel expression using qPCR or immunocytochemistry. Test a positive control compound known to block hERG (e.g., Dofetilide) to confirm the cells are responsive.
Drug Inactivity Ensure the this compound powder has been stored correctly and the stock solution is not degraded.
Sub-optimal Recording Conditions Verify that the temperature, pH, and nutrient levels of the assay buffer are within the optimal physiological range for iPSC-CM function.

Section 3: Quantitative Data Summary

The tables below summarize quantitative data from studies evaluating the effects of Sotalol on iPSC-CMs.

Table 1: Electrophysiological Effects of Sotalol on iPSC-CMs

Cell Line / TypeSotalol Concentration (µM)Measured ParameterObserved Effect (% Change)Citation
LQT1 Patient-derived iPSC-CMs0.8 - 19.4Corrected Field Potential Duration (cFPD)Up to 23% prolongation[6]
Wild-Type (Control) iPSC-CMs0.8 - 19.4Corrected Field Potential Duration (cFPD)Up to 8% prolongation[6]
hESC-CMs1.8 - 14Corrected Field Potential Duration (cFPD)15 - 20% prolongation[6]
iCells (Commercial iPSC-CMs)10Early Afterdepolarizations (EADs)EADs induced[9][10]
Cor.4U (Commercial iPSC-CMs)100ArrhythmiaArrhythmia induced[9][10]

Table 2: Proarrhythmic Effects of Sotalol on iPSC-CMs

Cell Line / TypeSotalol Concentration (µM)Proarrhythmic Event ObservedNotesCitation
Multiple (WT and LQTS) iPSC-CMs5.7 - 19.4Afterdepolarization (AD)-like waveformsNo beating arrests observed with Sotalol alone.[6]
CardioSlice (3D iPSC-CM construct)Not specifiedEctopic beats, RR prolongation, blockadesEffects were more pronounced in 3D constructs compared to 2D monolayers.[12]

Section 4: Experimental Protocols

Protocol 4.1: General Protocol for Thawing and Culturing iPSC-CMs

This protocol is a generalized guideline. Always refer to the specific instructions provided by your iPSC-CM supplier.

  • Preparation: Coat culture plates (e.g., 96-well MEA plate) with a suitable extracellular matrix like Matrigel® diluted 1:100 in DMEM/F12. Incubate for at least 1 hour at 37°C.

  • Thawing: Rapidly thaw a vial of cryopreserved iPSC-CMs in a 37°C water bath until a small ice crystal remains.

  • Cell Transfer: Sterilize the vial and transfer the cells drop-wise into a 15 mL conical tube containing pre-warmed plating medium (e.g., RPMI + B-27 + 5% FBS) to dilute the cryoprotectant.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes at room temperature.

  • Plating: Aspirate the supernatant and gently resuspend the cell pellet in the appropriate volume of plating medium. Aspirate the coating solution from the prepared plate and immediately plate the cells at the recommended density.

  • Incubation & Recovery: Place the cells in an incubator at 37°C, 5% CO₂, for at least 48 hours before the first medium change. Allow cells to recover and begin beating synchronously (typically 5-7 days) before conducting experiments.

  • Maintenance: Replace the culture medium every 2-3 days with pre-warmed maintenance medium (e.g., RPMI + B-27).

Protocol 4.2: Electrophysiological Assessment with Sotalol via MEA

  • Baseline Recording: Once iPSC-CMs form a synchronously beating monolayer, place the MEA plate on the recording platform heated to 37°C. Allow the plate to equilibrate for 10-15 minutes. Record baseline electrophysiological activity (e.g., beat period, field potential duration) for at least 5 minutes.

  • Compound Preparation: Prepare a series of this compound dilutions in the maintenance medium at 2x the final desired concentration.

  • Compound Addition: Carefully remove half of the medium from each well and replace it with an equal volume of the 2x Sotalol solution to reach the final target concentration. Include vehicle-only wells as a negative control.

  • Incubation: Return the plate to the incubator for a defined incubation period (e.g., 30 minutes).

  • Post-Dose Recording: Place the MEA plate back on the recording platform. Allow it to equilibrate and record the post-dose activity for at least 5 minutes.

  • Data Analysis: Extract relevant parameters (beat rate, FPD, arrhythmia events). Correct the FPD for changes in beat rate using a formula like Fridericia's (FPDc = FPD / Beat Period^(1/3)). Generate dose-response curves by plotting the percentage change in FPDc against the Sotalol concentration.

Section 5: Visual Guides

Sotalol_Mechanism cluster_drug cluster_effects Cellular Effects beta_receptor β1-Adrenergic Receptor camp ↓ cAMP Production beta_receptor->camp ik_channels Potassium Channels (hERG/IKr, IKs) repolarization Delayed Repolarization ik_channels->repolarization sotalol Sotalol Hydrochloride sotalol->beta_receptor Blocks (Class II) sotalol->ik_channels Blocks (Class III) apd ↑ Action Potential Duration (APD) repolarization->apd

Caption: Sotalol's dual mechanism of action on cardiomyocyte ion channels.

Sotalol_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis thaw 1. Thaw & Plate iPSC-CMs culture 2. Culture & Recover (5-7 days) thaw->culture mature 3. Apply Maturation Protocol (Optional) culture->mature baseline 4. Record Baseline Electrophysiology (MEA) mature->baseline dose 5. Add Sotalol (Dose-Response) baseline->dose post_dose 6. Record Post-Dose Activity dose->post_dose extract 7. Extract Parameters (Beat Rate, FPD) post_dose->extract correct 8. Rate-Correct FPD (e.g., Fridericia's) extract->correct analyze 9. Generate Curves & Assess Arrhythmia correct->analyze

Caption: Experimental workflow for assessing iPSC-cardiomyocyte response to Sotalol.

Troubleshooting_Variability cluster_cells Cell-Related Factors cluster_protocol Protocol-Related Factors start High Experimental Variability Observed? cause_cells Source of Variability: Cell Culture start->cause_cells Yes cause_protocol Source of Variability: Protocol Execution start->cause_protocol Yes sol_batch Solution: Standardize Cell Lots. Pre-screen new batches. cause_cells->sol_batch sol_maturity Solution: Implement Maturation Protocol (e.g., extended culture). cause_cells->sol_maturity sol_heterogeneity Solution: Use subtype-specific CMs. Acknowledge heterogeneity. cause_cells->sol_heterogeneity sol_density Solution: Optimize & Standardize Seeding Density. cause_protocol->sol_density sol_reagents Solution: Use Fresh Reagents. Validate Drug Concentrations. cause_protocol->sol_reagents sol_env Solution: Strictly control Temp & pH. Minimize Edge Effects. cause_protocol->sol_env

Caption: Troubleshooting logic for addressing high variability in Sotalol experiments.

References

Technical Support Center: Adjusting for Sotalol Hydrochloride's Effects on Cell Viability in Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sotalol hydrochloride in in vitro toxicity studies. The information provided is intended to help navigate the unique challenges posed by sotalol's dual mechanism of action and its potential to influence common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that can affect my in vitro studies?

A1: this compound has a dual mechanism of action that is crucial to consider in your experimental design:

  • Non-selective beta-adrenergic blockade: Sotalol blocks both β1 and β2 adrenergic receptors. This can alter cellular metabolism and signaling pathways, particularly in cells that respond to catecholamines.

  • Potassium channel (hERG) blockade: Sotalol is a class III antiarrhythmic agent that blocks the rapid delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1] This action prolongs the action potential duration and the QT interval on an electrocardiogram.[1] In vitro, this can lead to proarrhythmic effects in cardiomyocytes.

Q2: I am observing a decrease in cell viability with sotalol in my non-cardiac cell line. Is this expected?

A2: While the primary toxicity of sotalol is cardiotoxicity, some studies have shown that beta-blockers can reduce cell viability and induce apoptosis in non-cardiac cell lines, such as certain cancer cells.[2][3] The effect is often concentration-dependent and may be related to the blockade of beta-adrenergic receptors that can influence cell proliferation and survival pathways.

Q3: Can sotalol interfere with standard cell viability assays like MTT, LDH, or ATP assays?

A3: Direct interference of sotalol with the chemical components of these assays is not widely reported. However, its pharmacological effects can indirectly influence the results:

  • MTT Assay: This assay measures metabolic activity. As a beta-blocker, sotalol can alter cellular metabolism, which could lead to an underestimation or overestimation of cell viability that is not directly correlated with cytotoxicity.[4][5]

  • LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells. Changes in cellular metabolism induced by sotalol could potentially alter intracellular LDH levels or the rate of its release upon cell death.

  • ATP Assay: Sotalol's effects on cellular metabolism and mitochondrial function could alter intracellular ATP levels, which would directly impact the readout of this assay. However, one study on human platelets suggested that sotalol did not induce mitochondrial dysfunction.

Q4: What are typical concentrations of sotalol to use in in vitro studies?

A4: The concentration of sotalol for in vitro studies can vary widely depending on the cell type and the endpoint being measured. For cardiac electrophysiology studies, concentrations are often in the micromolar range (e.g., 10-100 µM).[4] For general cytotoxicity screening in non-cardiac cells, a broader range of concentrations should be tested, potentially up to the millimolar range, to establish a dose-response curve. It is important to consider the clinically relevant plasma concentrations, which are typically in the range of 340 to 3,440 ng/mL.[6]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results with MTT Assay

Symptoms:

  • A decrease in MTT signal that does not correlate with other viability assays (e.g., trypan blue, LDH).

  • High variability between replicate wells treated with sotalol.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Alteration of Cellular Metabolism: Sotalol, as a beta-blocker, may decrease cellular metabolic activity without directly causing cell death, leading to a reduced MTT signal.[4][5]1. Use an alternative viability assay: Supplement your MTT assay with a method that does not rely on metabolic activity, such as the LDH release assay, a live/dead stain (e.g., trypan blue, propidium iodide), or a crystal violet assay. 2. Normalize to total protein: After MTT reading, lyse the cells and perform a total protein assay (e.g., BCA assay) on the same wells to normalize the MTT signal to cell number.
Direct Reduction of MTT: While not specifically reported for sotalol, some compounds can directly reduce MTT, leading to a false-positive signal for viability.1. Cell-free control: Incubate sotalol with MTT reagent in cell-free media to check for any direct chemical reaction.
Issue 2: Discrepancies Between Different Cell Viability Assays

Symptoms:

  • LDH assay shows no cytotoxicity, while an ATP-based assay indicates a significant drop in viability.

  • Apoptosis assays (e.g., caspase activity) are positive, but necrosis assays (e.g., LDH release) are negative.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Mechanism of Cell Death: Sotalol may be inducing apoptosis rather than necrosis at the tested concentrations. Apoptosis is an energy-dependent process that may initially show a decrease in ATP without immediate membrane rupture (and thus no LDH release).1. Use a panel of assays: Employ multiple assays that measure different aspects of cell death (apoptosis, necrosis, and general viability) to get a comprehensive picture. 2. Time-course experiment: Perform your assays at different time points to capture the kinetics of cell death. Early time points may show markers of apoptosis, while later time points may show secondary necrosis.
Assay-Specific Interferences: As mentioned in the FAQs, sotalol's pharmacological activity can indirectly influence the readouts of metabolism-based assays.1. Consult the literature: Review studies on other beta-blockers to see if similar discrepancies have been reported and how they were addressed. 2. Appropriate Controls: Use positive and negative controls for each assay to ensure they are performing as expected. For example, use a known inducer of apoptosis (e.g., staurosporine) and a known inducer of necrosis (e.g., Triton X-100).

Data Presentation

The following tables provide a summary of potential sotalol effects on cell viability, with illustrative quantitative data based on findings for beta-blockers and cardiotoxic agents. Note: This data is representative and should be confirmed by a researcher's own experiments.

Table 1: Illustrative Concentration-Dependent Effects of Sotalol on Cell Viability in Different Cell Lines (48-hour incubation)

Cell LineAssaySotalol Concentration (µM)% Viability (relative to vehicle control)
iPSC-Cardiomyocytes ATP Assay198%
1090%
10075%
50050%
HepG2 (Liver) MTT Assay10100%
10095%
50080%
100065%
HEK293 (Kidney) LDH Release1005% (relative to max lysis)
50015% (relative to max lysis)
100030% (relative to max lysis)

Table 2: Comparison of Different Viability Assays for a Hypothetical Non-Cardiac Cell Line Treated with Sotalol (500 µM for 24 hours)

AssayEndpoint MeasuredIllustrative Result (% of Control)Interpretation
MTT Mitochondrial reductase activity60%Potential decrease in metabolic activity, may not solely reflect cell death.
LDH Release Membrane integrity110% (of vehicle)No significant membrane damage (necrosis).
ATP Content Cellular energy level70%Possible impact on cellular energy production.
Caspase-3/7 Activity Apoptosis execution250%Induction of apoptosis.
Trypan Blue Exclusion Membrane integrity90%Majority of cells have intact membranes.

Experimental Protocols

Protocol 1: Assessing Sotalol's Effect on Cell Viability using the MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the sotalol-containing medium. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: In Vitro Proarrhythmia Assessment using iPSC-Derived Cardiomyocytes
  • Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) on microelectrode array (MEA) plates until a spontaneously beating syncytium is formed.

  • Baseline Recording: Record the baseline field potentials from the spontaneously beating iPSC-CMs to determine parameters such as beat rate and field potential duration (FPD), which is an in vitro surrogate for the QT interval.

  • Compound Addition: Add sotalol at various concentrations to the iPSC-CMs.

  • Post-Dose Recording: Record field potentials at multiple time points after sotalol addition.

  • Data Analysis: Analyze the MEA recordings to determine the effects of sotalol on beat rate and FPD. A significant prolongation of the FPD indicates a potential for proarrhythmia.[2]

Mandatory Visualizations

Sotalol_Mechanism_of_Action cluster_cell Cardiomyocyte Beta_Receptor β-Adrenergic Receptor AC Adenylate Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Increased Ca²⁺ influx Increased Ca²⁺ influx Ca_Channel->Increased Ca²⁺ influx K_Channel hERG K⁺ Channel K⁺ efflux K⁺ efflux K_Channel->K⁺ efflux Sotalol Sotalol Sotalol->Beta_Receptor Blocks (β-blockade) Sotalol->K_Channel Blocks (Class III action) Repolarization Repolarization K⁺ efflux->Repolarization

Caption: Sotalol's dual mechanism of action in a cardiomyocyte.

Troubleshooting_Workflow Start Unexpected Cell Viability Results with Sotalol Check_Assay_Type Is the assay metabolism-based (e.g., MTT)? Start->Check_Assay_Type Alternative_Assay Use a non-metabolic assay (e.g., LDH, Trypan Blue) Check_Assay_Type->Alternative_Assay Yes Compare_Results Compare results from different assays Check_Assay_Type->Compare_Results No Alternative_Assay->Compare_Results Apoptosis_vs_Necrosis Investigate mechanism of cell death (Apoptosis vs. Necrosis) Compare_Results->Apoptosis_vs_Necrosis Discrepancy observed Dose_Response Check dose-response relationship Compare_Results->Dose_Response Consistent results Time_Course Perform a time-course experiment Apoptosis_vs_Necrosis->Time_Course Time_Course->Dose_Response Review_Literature Review literature for similar beta-blocker effects Dose_Response->Review_Literature Final_Conclusion Draw conclusion on cytotoxicity mechanism Review_Literature->Final_Conclusion

Caption: Troubleshooting workflow for unexpected cell viability results.

References

Troubleshooting Unexpected Electrophysiological Responses to Sotalol In Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected electrophysiological responses to Sotalol in in vitro experiments. Sotalol is a class III antiarrhythmic agent with a dual mechanism of action, acting as both a non-selective β-adrenergic blocker and a potent inhibitor of the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene.[1][2][3] Understanding these mechanisms is crucial for interpreting experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected electrophysiological effects of Sotalol in vitro?

A1: Sotalol is expected to primarily prolong the action potential duration (APD) and the effective refractory period (ERP) in cardiac myocytes.[2][4] This is a direct result of its blockade of the IKr/hERG potassium channels, which are critical for cardiac repolarization.[1][5] Additionally, due to its β-blocking activity, Sotalol can decrease the heart rate (sinus cycle length) and AV nodal conduction.[4][6]

Q2: I am not observing any significant prolongation of the action potential duration after applying Sotalol. What could be the reason?

A2: Several factors could contribute to a lack of Sotalol effect:

  • Inadequate Drug Concentration: Sotalol's potency can vary depending on the experimental conditions. Ensure that the concentrations used are appropriate for the cell type and expression levels of hERG channels.

  • Solution Stability and Preparation: Verify the integrity of your Sotalol stock solution. Sotalol hydrochloride is generally stable in aqueous solutions but should be prepared fresh and protected from light for long-term experiments.[7] Ensure accurate dilutions to achieve the desired final concentration in your experimental buffer.

  • Cell Type and Channel Expression: The magnitude of Sotalol's effect is dependent on the density of IKr/hERG channels in the cell model being used.[1] Cell lines with low or variable hERG expression may show a blunted response.

  • Experimental Temperature: Sotalol's inhibition of hERG channels is temperature-sensitive.[7][8] Experiments conducted at room temperature may show a reduced effect compared to those at physiological temperatures (35-37°C), with some studies reporting a more than three-fold increase in potency at physiological temperature.[8]

  • Pacing Frequency (Reverse Use-Dependence): Sotalol exhibits reverse use-dependence, meaning its APD-prolonging effect is more pronounced at slower heart rates (longer cycle lengths).[9][10] If you are pacing your cells at a high frequency, the effect of Sotalol may be diminished.

Q3: I am observing a shortening of the action potential duration at high concentrations of Sotalol. Is this a known phenomenon?

A3: Yes, a paradoxical shortening of the action potential at supraclinical or very high concentrations of Sotalol has been reported.[5] This is thought to be due to the blockade of other ion channels, such as a slowly inactivating sodium current, which can become significant at higher concentrations and counteract the IKr block-induced prolongation.[5]

Q4: The effect of Sotalol seems to vary significantly between experimental days, even with the same protocol. What could be causing this variability?

A4: In addition to the factors mentioned in Q2, consider the following:

  • Cell Culture Conditions: The health and passage number of your cells can impact ion channel expression and function. Ensure consistent cell culture practices.

  • Composition of Internal and External Solutions: The ionic composition of your recording solutions, particularly the extracellular potassium concentration, can influence the activity of IKr/hERG channels and Sotalol's blocking potency.

  • Patch Clamp Quality: In patch-clamp experiments, a stable, high-resistance seal is crucial for accurate recordings. An unstable seal can lead to a "rundown" of the current over time, which could be misinterpreted as a drug effect.[11]

Troubleshooting Guides

Issue 1: No Effect or Attenuated Effect of Sotalol
Potential Cause Troubleshooting Steps
Incorrect Sotalol Concentration 1. Verify calculations for stock and working solution dilutions. 2. Prepare fresh Sotalol solutions for each experiment. 3. Consider a wider concentration range in your dose-response experiments.
Sotalol Solution Degradation 1. Prepare fresh stock solutions of this compound in water or an appropriate buffer. While stable for weeks at 4°C, fresh preparation is recommended for critical experiments.[7] 2. Protect solutions from light and avoid repeated freeze-thaw cycles.
Low hERG/IKr Expression 1. Confirm hERG expression in your cell model using qPCR or Western blot. 2. Consider using a cell line with robust and stable hERG expression. 3. If using primary cardiomyocytes, be aware of potential heterogeneity in channel expression.
Suboptimal Experimental Temperature 1. Perform experiments at a physiological temperature (35-37°C) to more accurately reflect in vivo conditions and Sotalol's potency.[7][8] 2. Ensure your temperature control system is calibrated and stable throughout the experiment.
High Pacing Frequency 1. Test Sotalol's effect at various pacing frequencies, including slower rates (e.g., 0.2 Hz, 0.5 Hz) to assess for reverse use-dependence.[9][10]
Issue 2: Paradoxical Shortening of Action Potential Duration
Potential Cause Troubleshooting Steps
High Sotalol Concentration 1. Perform a detailed dose-response curve to identify the concentration at which the paradoxical effect occurs. 2. Focus on clinically relevant concentrations for your primary analysis. 3. Be aware that at concentrations above 10-4 M, effects on other channels may become apparent.[5]
Off-Target Effects 1. Consider the possibility of Sotalol affecting other ion channels in your specific cell model. 2. If possible, use specific blockers for other channels to isolate the effect on IKr.
Issue 3: High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Cell Health 1. Standardize cell plating density and culture duration before experiments. 2. Monitor cell morphology and viability. 3. Avoid using cells of a high passage number.
Recording Solution Inconsistencies 1. Prepare fresh recording solutions from high-quality reagents for each experimental day. 2. Verify the pH and osmolarity of your internal and external solutions.
Patch Clamp Instability ("Rundown") 1. Monitor the baseline current stability before drug application. 2. If current rundown is observed, consider using perforated patch-clamp techniques or including ATP and GTP in your internal solution to maintain channel activity.[11]

Data Presentation

Table 1: Sotalol IC50 Values for hERG/IKr Block Under Different Conditions

Cell TypeTemperature (°C)IC50 (µM)Reference
HEK29322-25~681[8]
HEK29335~215[8]
CHORoom Temperature~290[12]
Guinea Pig Ventricular MyocytesNot Specified~20 (computed)[1]

Table 2: Expected Electrophysiological Changes with Sotalol Application

ParameterExpected ChangeNotesReference
Action Potential Duration (APD)IncreaseEffect is more pronounced at slower pacing rates (reverse use-dependence).[9][10]
Effective Refractory Period (ERP)IncreaseFollows the prolongation of APD.[2][4]
hERG/IKr CurrentDecreasePrimary mechanism of Sotalol's Class III action.[1][5]
Sinus Cycle Length (Heart Rate)Increase (Decrease)Due to β-blocking activity.[4][6]
AV Nodal ConductionDecreaseDue to β-blocking activity.[4]

Experimental Protocols

Whole-Cell Patch Clamp Recording of Action Potentials in Cardiomyocytes
  • Cell Preparation: Isolate or culture cardiomyocytes on glass coverslips suitable for microscopy and electrophysiological recording.

  • Solutions:

    • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal Solution: (in mM) 120 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP; pH adjusted to 7.2 with KOH.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Obtain a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Switch to current-clamp mode.

    • Record baseline action potentials by injecting a small depolarizing current pulse (1-2 ms, 1-2 nA) at a desired frequency (e.g., 1 Hz).

    • Perfuse the cell with the external solution containing the desired concentration of Sotalol.

    • Record changes in action potential morphology, particularly APD at 50% and 90% repolarization (APD50 and APD90).

Voltage-Clamp Recording of hERG/IKr Current
  • Cell and Solution Preparation: As described for action potential recording, using cells expressing hERG channels (e.g., hERG-transfected HEK293 cells or cardiomyocytes).

  • Recording:

    • Achieve whole-cell configuration.

    • Switch to voltage-clamp mode.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing voltage step to activate the hERG channels (e.g., to +20 mV for 1-2 seconds).

    • Repolarize the membrane to a potential where the tail current can be measured (e.g., -50 mV).

    • Record the peak tail current amplitude.

    • Perfuse with Sotalol-containing external solution and repeat the voltage protocol to measure the drug-induced block of the hERG current.

Visualizations

Sotalol_Signaling_Pathway Sotalol Sotalol Beta_Adrenergic_Receptor β-Adrenergic Receptor Sotalol->Beta_Adrenergic_Receptor Blocks hERG_Channel hERG (IKr) Potassium Channel Sotalol->hERG_Channel Blocks AC Adenylyl Cyclase Beta_Adrenergic_Receptor->AC Activates K_efflux K+ Efflux hERG_Channel->K_efflux APD Action Potential Duration hERG_Channel->APD Prolongs (when blocked) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates (Increases ICa,L) Repolarization Repolarization K_efflux->Repolarization Drives Repolarization->APD Shortens

Caption: Sotalol's dual mechanism of action.

Troubleshooting_Workflow Start Unexpected Sotalol Response Check_Concentration Verify Drug Concentration and Solution Integrity Start->Check_Concentration Concentration_OK Concentration Correct Check_Concentration->Concentration_OK Yes Troubleshoot_Concentration Remake Solutions, Adjust Concentration Check_Concentration->Troubleshoot_Concentration No Check_Experimental_Conditions Review Experimental Conditions (Temp, Pacing, Solutions) Conditions_OK Conditions Optimal Check_Experimental_Conditions->Conditions_OK Yes Troubleshoot_Conditions Optimize Temperature, Pacing, and Buffers Check_Experimental_Conditions->Troubleshoot_Conditions No Check_Cell_Model Assess Cell Health and Channel Expression Cell_Model_OK Cells Healthy Check_Cell_Model->Cell_Model_OK Yes Troubleshoot_Cell_Model Use New Cell Batch, Validate Expression Check_Cell_Model->Troubleshoot_Cell_Model No Check_Recording_Quality Evaluate Recording Stability (Seal, Rundown) Recording_OK Recording Stable Check_Recording_Quality->Recording_OK Yes Troubleshoot_Recording Improve Seal, Use Perforated Patch Check_Recording_Quality->Troubleshoot_Recording No Concentration_OK->Check_Experimental_Conditions Conditions_OK->Check_Cell_Model Cell_Model_OK->Check_Recording_Quality Resolved Issue Resolved Recording_OK->Resolved Troubleshoot_Concentration->Start Troubleshoot_Conditions->Start Troubleshoot_Cell_Model->Start Troubleshoot_Recording->Start

Caption: A logical workflow for troubleshooting unexpected Sotalol responses.

References

Validation & Comparative

Sotalol Hydrochloride vs. Amiodarone for Atrial Fibrillation Conversion: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data on the efficacy and mechanisms of sotalol and amiodarone in the pharmacological conversion of atrial fibrillation in animal models.

This guide provides a detailed comparison of sotalol hydrochloride and amiodarone, two commonly utilized antiarrhythmic agents, for the conversion of atrial fibrillation (AF) to sinus rhythm in animal models. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of cardiac arrhythmias and the development of novel antiarrhythmic therapies. This document synthesizes key experimental data, outlines detailed methodologies from cited studies, and illustrates the underlying signaling pathways.

Executive Summary

This compound and amiodarone are both effective in managing atrial fibrillation, but they exhibit distinct electrophysiological profiles and mechanisms of action. Sotalol, a class III antiarrhythmic agent with beta-blocking properties, primarily acts by prolonging the action potential duration through potassium channel blockade. Amiodarone, a multi-channel blocker, demonstrates a broader spectrum of activity, affecting potassium, sodium, and calcium channels, in addition to having antiadrenergic effects.

Direct head-to-head comparative studies of sotalol and amiodarone for AF conversion in the same animal model are limited. However, by examining data from studies utilizing similar, well-established animal models of AF, such as the canine rapid atrial pacing model and the goat model of persistent AF, we can draw valuable comparative insights into their efficacy and electrophysiological effects.

Data Presentation: Sotalol vs. Amiodarone in Animal Models of Atrial Fibrillation

The following tables summarize quantitative data from studies investigating the effects of sotalol and amiodarone on atrial fibrillation in canine and goat models. It is important to note that these data are compiled from separate studies and are not from direct comparative experiments.

Table 1: Efficacy of Sotalol and Amiodarone in a Canine Atrial Fibrillation Model (Induced by Atrial Tachypacing)

ParameterThis compoundAmiodaroneAnimal Model Details
AF Inducibility Lower AF inducibility at 4 weeks.[1]Sustained AF was not induced in the amiodarone-treated group.[2]Beagle dogs subjected to atrial tachypacing (400 beats/min) for 4 weeks.[1] Mongrel dogs with right atrial pacing (540 beats/min) for 6 weeks.[2]
AF Duration Shorter AF duration at 4 weeks.[1]Decreased the duration of burst pacing-induced AF.[3]Beagle dogs with atrial tachypacing.[1] Dogs with chronic atrioventricular block.[3]
Atrial Effective Refractory Period (AERP) Significantly prolonged AERP to 126 +/- 5 ms at 4 weeks (Control: 76 +/- 4 ms).[1]Prolonged the atrial effective refractory period.[3]Beagle dogs with atrial tachypacing.[1] Dogs with chronic atrioventricular block.[3]
Action Potential Duration (APD) -Reversed monophasic action potential duration shortening.[2]-
Conduction Velocity -Reversed depressed conduction velocity.[2]-

Table 2: Efficacy of d-Sotalol in a Goat Model of Chronic Atrial Fibrillation

Parameterd-SotalolAnimal Model Details
Conversion to Sinus Rhythm 92% of cases.[4]Goats with sustained atrial fibrillation induced by repetitive AF induction.[4]
AF Cycle Length Prolonged by 20% prior to restoration of sinus rhythm.[4]Goats with sustained atrial fibrillation.[4]
Atrial Refractory Period (post-cardioversion) 73 +/- 18 ms (Control: 146 +/- 18 ms).[4]Goats with sustained atrial fibrillation.[4]
Atrial Conduction Velocity (post-cardioversion) 110 +/- 11 cm/sec (Control: 116 +/- 10 cm/sec).[4]Goats with sustained atrial fibrillation.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the cited animal model studies.

Canine Model of Rapid Atrial Pacing-Induced Atrial Fibrillation

This model is designed to replicate the electrical remodeling that occurs with persistent atrial fibrillation.

  • Animal Species: Beagle or mongrel dogs are commonly used.[1][2]

  • Anesthesia: Anesthesia is induced and maintained throughout the experimental procedure.

  • Surgical Preparation:

    • A thoracotomy is performed to expose the heart.

    • Pacing and recording electrodes are sutured to the epicardial surface of the atria.

    • In some protocols, atrioventricular (AV) node ablation is performed, and a ventricular pacemaker is implanted to control ventricular rate.[2]

  • AF Induction Protocol:

    • Rapid atrial pacing is initiated at a high frequency (e.g., 400-540 beats/min).[1][2]

    • This rapid pacing is maintained for a period of several weeks (e.g., 4-6 weeks) to induce atrial electrical and structural remodeling.[1][2]

  • Drug Administration:

    • Sotalol: Oral d,l-sotalol (e.g., 2 mg/kg) is administered daily.[1]

    • Amiodarone: Oral amiodarone (e.g., 30 mg/kg/day) is administered.[2]

  • Data Acquisition:

    • Electrophysiological studies are performed to measure parameters such as atrial effective refractory period (AERP), action potential duration (APD), and conduction velocity.

    • AF inducibility and duration are assessed by programmed electrical stimulation.

Goat Model of Persistent Atrial Fibrillation

This model is used to study chronic, sustained atrial fibrillation.

  • Animal Species: Goats are utilized for these studies.[4]

  • AF Induction:

    • Sustained AF is induced through repetitive induction of atrial fibrillation.[4]

  • Drug Administration:

    • d-Sotalol: Infused intravenously to study its effect on cardioversion.[4]

  • Data Acquisition:

    • Continuous ECG monitoring is performed to determine the conversion of AF to sinus rhythm.

    • Electrophysiological measurements, including AF cycle length, atrial refractory period, and conduction velocity, are recorded before and after drug administration.[4]

Signaling Pathways and Mechanisms of Action

The antiarrhythmic effects of sotalol and amiodarone are mediated through their interaction with specific ion channels and signaling pathways within cardiac myocytes.

This compound: Mechanism of Action

Sotalol is a non-selective beta-adrenergic receptor blocker and also exhibits Class III antiarrhythmic properties by blocking potassium channels, specifically the rapid component of the delayed rectifier potassium current (IKr).[5] This dual mechanism contributes to its antiarrhythmic effects.

sotalol_mechanism sotalol Sotalol beta_receptor β-Adrenergic Receptor sotalol->beta_receptor Blocks (Class II) ikr_channel I_Kr Potassium Channel sotalol->ikr_channel Blocks (Class III) adenylyl_cyclase Adenylyl Cyclase beta_receptor->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A camp->pka Activates ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows heart_rate ↓ Heart Rate ca_influx->heart_rate contractility ↓ Contractility ca_influx->contractility k_efflux K⁺ Efflux ikr_channel->k_efflux Mediates apd ↑ Action Potential Duration k_efflux->apd erp ↑ Effective Refractory Period apd->erp arrhythmia ↓ Arrhythmia erp->arrhythmia amiodarone_mechanism amiodarone Amiodarone na_channel Na⁺ Channel (Inactivated) amiodarone->na_channel Blocks (Class I) beta_receptor β-Adrenergic Receptor amiodarone->beta_receptor Blocks (Class II) ca_channel Ca²⁺ Channel amiodarone->ca_channel Blocks (Class IV) k_channel K⁺ Channels (I_Kr, I_Ks) amiodarone->k_channel Blocks (Class III) na_influx ↓ Na⁺ Influx (Phase 0) na_channel->na_influx arrhythmia ↓ Arrhythmia na_influx->arrhythmia sympathetic_activity ↓ Sympathetic Activity beta_receptor->sympathetic_activity sympathetic_activity->arrhythmia ca_influx ↓ Ca²⁺ Influx (Phase 2) ca_channel->ca_influx ca_influx->arrhythmia k_efflux ↓ K⁺ Efflux (Phase 3) k_channel->k_efflux apd ↑ Action Potential Duration k_efflux->apd erp ↑ Effective Refractory Period apd->erp erp->arrhythmia experimental_workflow animal_prep Animal Preparation (Anesthesia, Instrumentation) baseline Baseline Electrophysiological Recordings (ECG, ERP, APD) animal_prep->baseline af_induction Atrial Fibrillation Induction (e.g., Rapid Atrial Pacing) baseline->af_induction af_confirmation Confirmation of Sustained AF af_induction->af_confirmation drug_admin Drug Administration (Sotalol or Amiodarone) af_confirmation->drug_admin monitoring Continuous Monitoring (ECG, Hemodynamics) drug_admin->monitoring conversion Conversion to Sinus Rhythm? monitoring->conversion post_conversion Post-Conversion Electrophysiological Recordings conversion->post_conversion Yes no_conversion No Conversion conversion->no_conversion No data_analysis Data Analysis (Conversion Rate, Time to Conversion, etc.) post_conversion->data_analysis no_conversion->data_analysis

References

A Comparative Guide to Validated HPLC Assays for Sotalol Hydrochloride in Preclinical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of sotalol hydrochloride in preclinical samples. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental protocols and performance data to aid in the selection of an appropriate analytical method. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Experimental Protocols and Performance

Three distinct reversed-phase HPLC (RP-HPLC) methods are compared below, each with a different chromatographic setup and performance characteristics. The selection of a method will depend on the specific requirements of the preclinical study, such as required sensitivity, sample matrix, and available instrumentation.

Method 1: Isocratic RP-HPLC with UV Detection

This method offers a straightforward and robust approach for the routine analysis of this compound.

  • Experimental Protocol:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of 80mM potassium dihydrogen phosphate and acetonitrile (90:10, v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 227 nm.

    • Temperature: Ambient.[3]

Method 2: Isocratic RP-HPLC with Fluorescence Detection

This method provides enhanced sensitivity, making it suitable for the analysis of samples with low concentrations of this compound, such as those encountered in pharmacokinetic studies.

  • Experimental Protocol:

    • Column: C18 column.

    • Mobile Phase: Acetonitrile and water containing 0.1% triethylamine (7:93 v/v), with the pH adjusted to 4.6 with formic acid.

    • Detection: Fluorescence with excitation at 235 nm and emission at 310 nm.[3]

Method 3: Gradient RP-HPLC with UV Detection

This gradient method is designed for the simultaneous determination of sotalol and other substances, such as preservatives, in oral liquid preparations. Its rapid analysis time is a key advantage.

  • Experimental Protocol:

    • Column: Ascentis Express C18 (100 × 4.6 mm, 2.7 µm particles).[4][5]

    • Mobile Phase: A linear gradient of acetonitrile (10-60%) in a 17.7 mM sodium dihydrogen phosphate dihydrate solution (pH 2.5).[5]

    • Flow Rate: 1.3 mL/min.[4][5]

    • Detection: UV at 237 nm.[4][5]

    • Injection Volume: 5 µL.[4][5]

    • Column Temperature: 25°C.[5]

Comparative Validation Data

The following table summarizes the key validation parameters for the three HPLC methods, providing a clear comparison of their performance.

Validation ParameterMethod 1 (Isocratic UV)Method 2 (Isocratic Fluorescence)Method 3 (Gradient UV)
Linearity Range 5-100 µg/mL[3]Not explicitly stated, but a similar fluorescence method showed linearity from 5 to 500 ng/ml.0.1-0.4 mg/mL[4]
Correlation Coefficient (R²) 0.9999[3]Not explicitly stated.0.9995[4]
Limit of Detection (LOD) 1.8 µg/mL[3]0.37 ng/mL[3]Not explicitly stated.
Limit of Quantification (LOQ) 5 µg/mL[3]1.08 ng/mL[3]Not explicitly stated, but the calibration curve started at 0.1 mg/mL.
Accuracy (% Recovery) 98.92-99.65%[3]Not explicitly stated, but a similar method reported inter-assay CVs of 2.2-4.5%.Not explicitly stated, but the method was fully validated according to ICH guidelines.
Precision (%RSD) Not explicitly stated.Intra-assay precision was less than 5% C.V.[6]Not explicitly stated.

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for HPLC assay validation and a conceptual representation of the analytical process.

HPLC_Validation_Workflow cluster_validation Validation Parameters A Method Development & Optimization B Preparation of Standards & Samples A->B C System Suitability Testing B->C D Validation Parameter Assessment C->D E Data Analysis & Reporting D->E V1 Specificity V2 Linearity V3 Accuracy V4 Precision V5 LOD & LOQ V6 Robustness

Caption: Experimental workflow for HPLC assay validation.

Analytical_Process Sample Preclinical Sample (e.g., plasma, tissue homogenate) Extraction Sample Preparation - Protein Precipitation - Solid Phase Extraction Sample->Extraction HPLC HPLC System Column Mobile Phase Detector Extraction->HPLC Data Data Acquisition & Processing - Chromatogram - Peak Integration HPLC->Data Result Quantitative Result Concentration of Sotalol HCl Data->Result

Caption: Conceptual diagram of the analytical process.

References

Sotalol Hydrochloride Demonstrates Efficacy in Canine Model of Sudden Cardiac Death, Comparative Analysis Reveals Nuances

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Dateline: [City, State] – A comprehensive review of experimental data highlights the efficacy of sotalol hydrochloride in preventing sudden cardiac death (SCD) in a conscious canine model. Comparative analysis with other antiarrhythmic agents, including amiodarone, lidocaine, mexiletine, and atenolol, reveals a complex landscape of electrophysiological effects and varying levels of protection against ventricular fibrillation. This guide synthesizes key findings for researchers, scientists, and drug development professionals.

Sotalol, a non-selective beta-blocker with Class III antiarrhythmic properties, has been shown to be effective in suppressing ventricular tachyarrhythmias and preventing ventricular fibrillation in conscious canine models of myocardial infarction and subsequent ischemic events. Its dual mechanism of action, involving both beta-adrenergic blockade and potassium channel inhibition, contributes to its antiarrhythmic effects.

Comparative Efficacy of Antiarrhythmic Agents

The following tables summarize the quantitative data from various studies on the efficacy of sotalol and its alternatives in conscious canine models of sudden cardiac death.

Table 1: Prevention of Ventricular Fibrillation (VF) in a Conscious Canine Model of Ischemia-Induced Sudden Cardiac Death

DrugDosageNumber of Animals Protected from VF / Total NumberEfficacy (%)Reference
d-Sotalol 8 mg/kg (intravenous, four doses over 24 hours)5 / 862.5%[1]
Vehicle Control -0 / 80%[1]
Amiodarone 30 mg/kg/day (chronic oral pretreatment)10 / 11 (prevented VF)91% (reduced incidence)[2]
Control (Amiodarone Study) -10 / 14 (developed VF)29% (incidence of VF)[2]
Atenolol 256 µg/kg4 / 6 (prevented arrhythmia induction)66.7%[3]
Placebo (Atenolol Study) -0 / 6 (2 developed VF, 4 VT)0%[3]
Mexiletine 16 mg/kg0 / 6 (5 developed VT, 1 died)0%[3]
Lidocaine 2 mg/kg12 / 12 (converted VF to VT)100% (conversion, not prevention)[4]

Table 2: Electrophysiological Effects on Ventricular Fibrillation Threshold (VFT) in Canine Models of Myocardial Ischemia

DrugDosageChange in VFTAnimal ModelReference
Amiodarone Not specifiedIncreased VFT from 27.9 to 63.5 µA/gAnesthetized, ischemic[5]
Lidocaine Not specifiedData on VFT in conscious ischemic model not availableAnesthetized, ischemic[6]

Table 3: Effects on Inducible Ventricular Tachycardia (VT) in Conscious Canine Models Post-Myocardial Infarction

DrugDosageEffect on VT InductionReference
d-Sotalol 8 mg/kg (intravenous, four doses over 24 hours)Suppressed in 6 of 9 dogs[1]
Sotalol 4 mg/kg (intravenous)Prevented in 11 of 16 dogs[7]
Mexiletine 4 mg/kg (intravenous)Not prevented[7]
Atenolol 256 µg/kgPrevented in 4 of 6 dogs[3]
Lidocaine 2 and 4 mg/kg (intravenous)Facilitated induction of sustained VT from non-sustained VT[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Conscious Canine Model of Sudden Cardiac Death (Ischemia-Induced)

This model is designed to mimic the clinical scenario of sudden cardiac death triggered by an ischemic event in the presence of a healed myocardial infarction.

  • Surgical Preparation (Aseptic Surgery):

    • Adult mongrel dogs of either sex are anesthetized.

    • A left thoracotomy is performed in the fifth intercostal space.

    • The left anterior descending (LAD) coronary artery is isolated, and a two-stage occlusion is performed to create an anterior myocardial infarction.

    • After 30 minutes of occlusion, the artery is ligated.

    • In some variations of the model, an electrode is implanted in the left circumflex (LCX) coronary artery to induce a thrombus and subsequent ischemia.

    • Bipolar pacing electrodes are sutured to the right ventricular apex for programmed electrical stimulation.

    • The chest is closed, and the animals are allowed to recover for 3 to 5 days.

  • Induction of Ventricular Arrhythmias:

    • After the recovery period, the conscious and unsedated dogs are placed in a sling.

    • A combination of exercise on a treadmill and acute ischemia is used to induce ventricular fibrillation.

    • Acute ischemia is initiated by passing a low-level electrical current through the previously implanted LCX electrode, leading to thrombus formation and occlusion.

    • Programmed electrical stimulation (PES) is performed using the right ventricular pacing electrodes to assess ventricular vulnerability. PES involves delivering a series of precisely timed electrical stimuli to the ventricle to try and induce ventricular tachycardia or fibrillation.

  • Drug Administration and Monitoring:

    • This compound or comparator drugs are administered intravenously or orally at specified doses and time points before the induction of ischemia.

    • Continuous electrocardiogram (ECG) monitoring is performed to record heart rate, rhythm, and the onset of arrhythmias.

    • Hemodynamic parameters such as arterial blood pressure may also be monitored.

    • The primary endpoint is the incidence of ventricular fibrillation and survival. The ventricular fibrillation threshold (the minimum electrical current required to induce VF) can also be measured.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of sotalol and the experimental workflow.

sotalol_mechanism cluster_membrane Myocardial Cell Membrane Beta_Adrenergic_Receptor β-Adrenergic Receptor Increased_cAMP ↑ cAMP Beta_Adrenergic_Receptor->Increased_cAMP Leads to Potassium_Channel Potassium Channel (IKr) Action_Potential_Prolongation Action Potential Prolongation Potassium_Channel->Action_Potential_Prolongation Contributes to Sympathetic_Stimulation Sympathetic Stimulation Sympathetic_Stimulation->Beta_Adrenergic_Receptor Activates Sotalol Sotalol Sotalol->Beta_Adrenergic_Receptor Blocks Sotalol->Potassium_Channel Blocks Reduced_Arrhythmia_Risk Reduced Arrhythmia Risk Action_Potential_Prolongation->Reduced_Arrhythmia_Risk

Caption: Mechanism of action of Sotalol.

experimental_workflow Animal_Preparation 1. Surgical Preparation (Myocardial Infarction Model) Recovery 2. Recovery Period (3-5 days) Animal_Preparation->Recovery Drug_Administration 3. Drug Administration (Sotalol or Comparator) Recovery->Drug_Administration Arrhythmia_Induction 4. Ischemia + Programmed Electrical Stimulation Drug_Administration->Arrhythmia_Induction Data_Collection 5. ECG and Hemodynamic Monitoring Arrhythmia_Induction->Data_Collection Endpoint_Analysis 6. Analysis of VF Incidence and Survival Data_Collection->Endpoint_Analysis

Caption: Experimental workflow for the conscious canine model.

Discussion of Findings

The data indicate that sotalol is effective in reducing the incidence of ventricular fibrillation in a conscious canine model of sudden cardiac death. Its efficacy appears to be superior to placebo and mexiletine in preventing the induction of ventricular tachyarrhythmias.[1][3] Amiodarone also demonstrated significant protection against ventricular fibrillation in a similar model.[2] Atenolol, a selective beta-blocker, also showed efficacy in preventing arrhythmia induction.[3]

In contrast, mexiletine did not prevent the induction of ventricular tachycardia.[3][7] Lidocaine was effective in converting ventricular fibrillation to a more stable rhythm but did not prevent its onset.[4] It is important to note that direct head-to-head comparisons of all these agents within the exact same conscious canine model of ischemia-induced sudden death are limited. The available data come from studies with slight variations in their protocols.

The choice of an antiarrhythmic agent in a clinical or research setting will depend on the specific arrhythmic substrate, the desired electrophysiological effect, and the safety profile of the drug. Sotalol's combined Class II and Class III properties make it a potent agent for preventing life-threatening ventricular arrhythmias. Further research with standardized protocols is warranted to provide a more definitive comparative efficacy profile of these important antiarrhythmic drugs.

References

Sotalol and its Enantiomers: A Comparative Analysis of Cardiac Ion Channel Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotalol is a unique antiarrhythmic agent possessing both beta-adrenergic blocking (Class II) and potassium channel blocking (Class III) properties. It is a racemic mixture of d- and l-enantiomers, which exhibit distinct pharmacological profiles. Notably, sotalol is not significantly metabolized; it is primarily excreted unchanged in the urine.[1][2] Consequently, the parent drug and its stereoisomers are the principal active moieties. This guide provides a comparative analysis of the effects of sotalol and its enantiomers on key cardiac ion channels, supported by experimental data and detailed methodologies.

Comparative Effects on Cardiac Ion Channels

The primary cardiac ion channels affected by sotalol are the rapidly activating delayed rectifier potassium channels (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG). Blockade of these channels prolongs the cardiac action potential duration, a hallmark of Class III antiarrhythmic activity.[3][4] The d- and l-enantiomers of sotalol exhibit stereospecificity in their actions. While both enantiomers block the hERG channel, the l-enantiomer is also a potent non-selective beta-blocker.[5][6]

CompoundIon ChannelIC50Effect
d,l-Sotalol (racemic) hERG (IKr)~290 µMBlockade, prolongation of action potential
Nav1.5 (INa)>100 µMMinimal to no significant block
Cav1.2 (ICaL)>100 µMMinimal to no significant block
d-Sotalol hERG (IKr)Similar to d,l-sotalolBlockade, prolongation of action potential
β-adrenergic receptorsVery low affinityMinimal beta-blocking activity
l-Sotalol hERG (IKr)Similar to d,l-sotalolBlockade, prolongation of action potential
β-adrenergic receptorsHigh affinityPotent non-selective beta-blockade

Experimental Protocols

The following section details the methodology for assessing the effects of sotalol and its enantiomers on cardiac ion channels, primarily focusing on the whole-cell patch-clamp technique.

Whole-Cell Patch-Clamp Assay for hERG (IKr) Channels

This technique is the gold standard for evaluating drug effects on ion channels.[7]

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are cultured in appropriate media.

2. Cell Preparation:

  • Cells are dissociated into a single-cell suspension.

3. Electrophysiological Recording:

  • Solutions:

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

    • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • hERG currents are elicited by a specific voltage-clamp protocol. A typical protocol involves a depolarizing step to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

  • Data Acquisition and Analysis:

    • Currents are recorded using a patch-clamp amplifier and appropriate software.

    • The peak tail current amplitude in the presence of different concentrations of the test compound is measured and compared to the control (vehicle) to determine the percentage of inhibition.

    • The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

Visualizations

Signaling Pathway of Sotalol's Beta-Blocking Action

G cluster_0 Cardiomyocyte Membrane l-Sotalol l-Sotalol Beta-1 Adrenergic Receptor Beta-1 Adrenergic Receptor l-Sotalol->Beta-1 Adrenergic Receptor blocks G-protein G-protein Beta-1 Adrenergic Receptor->G-protein activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA activates Calcium Channel Calcium Channel PKA->Calcium Channel phosphorylates Calcium Influx Calcium Influx Calcium Channel->Calcium Influx increases

Caption: Signaling pathway of l-sotalol's beta-blocking effect.

Experimental Workflow for Patch-Clamp Assay

G Cell Culture Cell Culture Cell Dissociation Cell Dissociation Cell Culture->Cell Dissociation Pipette Positioning Pipette Positioning Cell Dissociation->Pipette Positioning Giga-seal Formation Giga-seal Formation Pipette Positioning->Giga-seal Formation Whole-cell Configuration Whole-cell Configuration Giga-seal Formation->Whole-cell Configuration Voltage Clamp Protocol Voltage Clamp Protocol Whole-cell Configuration->Voltage Clamp Protocol Current Recording Current Recording Voltage Clamp Protocol->Current Recording Data Analysis Data Analysis Current Recording->Data Analysis G cluster_0 d,l-Sotalol d-Sotalol d-Sotalol hERG Block hERG Block d-Sotalol->hERG Block l-Sotalol l-Sotalol l-Sotalol->hERG Block Beta-Blockade Beta-Blockade l-Sotalol->Beta-Blockade Action Potential Prolongation Action Potential Prolongation hERG Block->Action Potential Prolongation Reduced Heart Rate & Contractility Reduced Heart Rate & Contractility Beta-Blockade->Reduced Heart Rate & Contractility Antiarrhythmic Effect Antiarrhythmic Effect Action Potential Prolongation->Antiarrhythmic Effect Reduced Heart Rate & Contractility->Antiarrhythmic Effect

References

A Comparative Guide to the Electrophysiological Effects of Sotalol Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological effects of Sotalol, a class III antiarrhythmic agent, across various species. By presenting quantitative data in a structured format and detailing experimental methodologies, this document aims to facilitate a deeper understanding of Sotalol's species-specific actions and aid in the design and interpretation of preclinical and clinical studies.

Sotalol exerts its antiarrhythmic effects primarily by blocking the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP).[1] These actions are reflected in the electrocardiogram (ECG) as a prolongation of the QT interval.[2][3] The drug also possesses non-selective beta-adrenergic blocking activity.[1][4] Understanding the variability of these effects across different species is crucial for translating preclinical findings to human clinical applications.

Quantitative Comparison of Electrophysiological Effects

The following table summarizes the key electrophysiological effects of Sotalol observed in different species. The data presented are extracted from various in vivo and in vitro studies and highlight the species-dependent differences in response to Sotalol administration.

SpeciesModelParameterDose/ConcentrationChange from BaselineReference
Human In vivo (Patients)QTc Interval0.6 mg/kg IVProlongation[5]
Atrial ERP0.6 mg/kg IVIncrease[5]
Ventricular ERP0.6 mg/kg IVIncrease[5]
Healthy VolunteersQTc Interval80 mg OralSignificant Prolongation[6]
Dog In vivo (Neonatal)Atrial ERP8 mg/kg IV (cumulative)+77%[7]
Ventricular ERP8 mg/kg IV (cumulative)+53%[7]
In vivo (Telemetry)QTc Interval4-32 mg/kg OralDose-dependent Prolongation[8]
In vitro (PV Sleeves)Action Potential Duration3-30 µMSmall Increase (10-15 ms)[9]
Cynomolgus Monkey In vivo (Conscious)QTc Interval5, 10, 30 mg/kg OralProlongation[8]
PR Interval5, 10, 30 mg/kg OralProlongation (10-15 ms)[8]
Rabbit In vitro (Isolated Hearts)QT Interval50 µM+41 ± 4 ms[10]
MAP9050 µM+17 ± 5 ms[10]
In vitro (Ventricular Cells)APD90Not specifiedSignificant Prolongation[11][12]
Guinea Pig In vivo (Anesthetized)QTcF IntervalDose-relatedProlongation[2]
In vitro (Isolated Hearts)Action Potential Duration10-4 MProlongation[13]
Refractory Period10-4 MProlongation[13]
In vitro (Atrial Cells)APD90100 µmol/LProlongation[14]
Horse In vivoQT Interval2, 3, 4 mg/kg PO bidSignificant Increase[15]
Effective Refractory Period2, 3, 4 mg/kg PO bidSignificant Increase[15]

Note: APD = Action Potential Duration; APD90 = Action Potential Duration at 90% repolarization; ERP = Effective Refractory Period; MAP90 = Monophasic Action Potential Duration at 90% repolarization; QTc = Corrected QT interval; QTcF = Fridericia-corrected QT interval. The presented values are meant to be illustrative of the trends observed in the cited literature and may not represent the full range of reported effects.

Experimental Protocols

The methodologies employed to assess the electrophysiological effects of Sotalol vary across studies. Below are detailed descriptions of common experimental protocols.

In Vivo Electrophysiology Studies in Anesthetized and Conscious Animals
  • Animal Models: Commonly used species include dogs, cynomolgus monkeys, guinea pigs, and horses.[2][7][8][15] Studies may be conducted in either anesthetized or conscious, freely moving animals instrumented with telemetry devices for continuous monitoring.[8]

  • Drug Administration: Sotalol is administered intravenously (IV) as a bolus or infusion, or orally (PO) via gavage or in food.[7][8][15] Doses are typically selected to cover a range of clinically relevant exposures.

  • Electrophysiological Recordings:

    • Surface Electrocardiogram (ECG): Standard limb leads are used to record the ECG. Key parameters measured include heart rate, PR interval, QRS duration, and the QT interval, which is often corrected for heart rate (e.g., QTc).[2][8]

    • Intracardiac Electrophysiology: For more detailed analysis, programmed electrical stimulation and recording are performed using intracardiac catheters. This allows for the direct measurement of sinus node function, atrioventricular (AV) nodal conduction, and atrial and ventricular effective refractory periods (AERP and VERP).[7]

In Vitro Electrophysiology Studies
  • Tissue Preparations: These studies utilize isolated cardiac tissues such as papillary muscles, Purkinje fibers, or whole heart preparations (Langendorff perfusion).[13] More recently, isolated pulmonary vein (PV) sleeves have been used to study arrhythmias originating from these structures.[9]

  • Cellular Electrophysiology:

    • Microelectrode Recordings: Sharp microelectrodes are used to impale individual cardiac myocytes and record transmembrane action potentials. This technique allows for the precise measurement of action potential duration at different levels of repolarization (e.g., APD50, APD90), resting membrane potential, and the maximum upstroke velocity (Vmax).[13]

    • Patch-Clamp Technique: This method is employed to study the effects of Sotalol on specific ion channels, most notably the delayed rectifier potassium channels (IK), to elucidate the molecular mechanism of action.[11]

  • Monophasic Action Potential (MAP) Recordings: MAP catheters are used in isolated hearts to record localized action potentials from the epicardial or endocardial surface, providing information on APD and repolarization heterogeneity.[10]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and molecular interactions involved in Sotalol's electrophysiological effects, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_InVivo In Vivo / Ex Vivo cluster_InVitro In Vitro Animal_Model Animal Model (e.g., Dog, Rabbit, Guinea Pig) Drug_Admin Sotalol Administration (IV or Oral) Animal_Model->Drug_Admin Langendorff Isolated Heart (Langendorff) Animal_Model->Langendorff ECG_Recording ECG Recording Drug_Admin->ECG_Recording Intracardiac_EP Intracardiac EP Study Drug_Admin->Intracardiac_EP Data_Analysis_InVivo Data Analysis (QTc, ERP, etc.) ECG_Recording->Data_Analysis_InVivo Intracardiac_EP->Data_Analysis_InVivo MAP_Recording MAP Recording Langendorff->MAP_Recording MAP_Recording->Data_Analysis_InVivo Tissue_Prep Tissue Preparation (e.g., Papillary Muscle) Microelectrode Microelectrode Recording Tissue_Prep->Microelectrode Cell_Isolation Cell Isolation (Cardiomyocytes) Patch_Clamp Patch-Clamp Cell_Isolation->Patch_Clamp Data_Analysis_InVitro Data Analysis (APD, Ion Currents) Microelectrode->Data_Analysis_InVitro Patch_Clamp->Data_Analysis_InVitro Sotalol_Mechanism cluster_ion_channel Cardiac Myocyte Membrane Sotalol Sotalol IKr Delayed Rectifier Potassium Channel (IKr) Sotalol->IKr Blocks Beta_Receptor Beta-Adrenergic Receptor Sotalol->Beta_Receptor Blocks Prolong_AP Prolongation of Action Potential Duration (APD) IKr->Prolong_AP Decrease_HR Decreased Heart Rate Beta_Receptor->Decrease_HR Increase_ERP Increase in Effective Refractory Period (ERP) Prolong_AP->Increase_ERP Prolong_QT QT Interval Prolongation Increase_ERP->Prolong_QT

References

Safety Operating Guide

Navigating the Safe Disposal of Sotalol Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Sotalol hydrochloride, a non-selective beta-adrenergic blocker, requires careful handling and disposal in accordance with federal, state, and local regulations. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound from a laboratory setting.

Regulatory Framework

The primary regulations governing the disposal of pharmaceutical waste, including this compound, in the United States are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[1][2][3] It is imperative that all laboratory personnel adhere to these regulations to prevent environmental contamination and ensure workplace safety.[1][4]

Disposal Procedures for this compound

This compound is considered a hazardous substance and should be managed as such.[5][6][7] The following procedures outline the recommended steps for its disposal in a research environment.

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste from other waste streams. This includes pure, unused this compound, contaminated materials (e.g., personal protective equipment, spill cleanup materials), and empty containers.

  • Pure this compound: Unused or expired this compound should be collected in a designated, properly labeled hazardous waste container.[7][8]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, bench paper, or weigh boats, should be considered contaminated and disposed of as hazardous waste.

  • Empty Containers: Empty containers that held this compound may still contain residual dust and should be managed as hazardous waste unless triple-rinsed, with the rinsate collected as hazardous waste.[5] Puncturing empty containers can prevent reuse.[5]

Step 2: Container Management

All waste containers must be:

  • Clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."

  • Kept securely closed except when adding waste.

  • Made of a material compatible with this compound.

  • Stored in a designated, well-ventilated, and secure secondary containment area to prevent spills and unauthorized access.

Step 3: Professional Waste Disposal

The recommended and most compliant method for the final disposal of this compound is through a licensed and certified hazardous waste disposal contractor.[7][8][9] These companies are equipped to handle and transport hazardous pharmaceutical waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Do Not Dispose Down the Drain: this compound should not be disposed of down the sewer system.[3][5] This practice is strongly discouraged by the EPA as it can lead to the contamination of water supplies.[3]

  • Incineration: Hazardous waste incineration is a common and effective method for destroying pharmaceutical waste.[3]

  • Landfill: Disposal in a regulated landfill site may be an option, but only after consultation with and approval from the appropriate waste management authority.[5][8]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.[5]

  • Wear Appropriate PPE: At a minimum, this includes safety glasses, chemical-resistant gloves, a lab coat, and a dust respirator.[5][8]

  • Clean-Up:

    • Use dry clean-up procedures to avoid generating dust.[5]

    • Gently sweep or vacuum up the spilled material. If using a vacuum, it must be equipped with a HEPA filter.[5]

    • Dampening the material with water may be done to prevent dusting before sweeping.[5]

  • Containerize Waste: Place all spilled material and cleanup supplies into a labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly.

Quantitative Data

Currently, there is no publicly available, specific quantitative data regarding disposal limits or environmental impact concentrations for this compound from regulatory agencies. The disposal guidelines are procedural and focus on preventing any release into the environment. Laboratories should operate under the principle of minimizing waste generation and ensuring all generated waste is disposed of through approved channels.

Experimental Protocols for Disposal

The search for specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes did not yield any established and approved methods for a laboratory setting. The standard and required practice is to contract with a professional hazardous waste disposal company. Attempting to neutralize or degrade the chemical in-house without a validated and approved protocol could result in hazardous reactions and non-compliant disposal. This compound should not be mixed with incompatible materials such as strong acids, strong bases, or strong oxidizing agents during storage or disposal.[8][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated spill_check Is there a spill? start->spill_check identify_waste Identify Waste Type (Pure Chemical, Contaminated Material, Empty Container) segregate_waste Segregate and Collect in Designated Hazardous Waste Container identify_waste->segregate_waste label_container Label Container Correctly 'Hazardous Waste - this compound' segregate_waste->label_container store_container Store Container in Secure Secondary Containment Area label_container->store_container contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store_container->contact_vendor package_transport Package Waste for Transport According to Vendor and DOT Regulations contact_vendor->package_transport spill_check->identify_waste No spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes spill_protocol->segregate_waste documentation Complete Waste Manifest and Maintain Disposal Records package_transport->documentation end Compliant Disposal Achieved documentation->end

References

Personal protective equipment for handling Sotalol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Sotalol Hydrochloride

This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.

Hazard Identification and Quantitative Data

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Prolonged or repeated exposure can cause damage to organs.[2]

Toxicological and Physical Data

Data Point Value Species
Oral LD50 3,450 mg/kg Rat[1][2][4][5]
Oral LD50 2,600 mg/kg Mouse[1][2][4][5]
Intraperitoneal LD50 680 mg/kg Rat[1][2][4][5]
Intraperitoneal LD50 670 mg/kg Mouse[5]

| Melting Point | 205 - 210 °C | N/A[3] |

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.

  • Eye and Face Protection : Wear chemical safety goggles or glasses.[1][4] For tasks with a higher risk of splash or dust generation, a face shield is also required.[2][3]

  • Skin Protection :

    • Gloves : Use appropriate chemical-resistant gloves that are impermeable and resistant to the substance.[2] Inspect gloves for any defects before use.

    • Lab Coat/Protective Clothing : A lab coat or other protective clothing must be worn to prevent skin contact.[2][5] Store protective clothing separately from personal items.[2]

  • Respiratory Protection :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]

    • For brief exposure or low-level contamination, a respiratory filter device may be used.[2]

    • In situations with potential for intensive or prolonged exposure, a self-contained respiratory protective device is necessary.[2]

Operational Plan: Safe Handling and Storage

Adherence to these procedural steps is critical for the safe handling of this compound from receipt to disposal.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the substance in a cool, dry, and well-ventilated area in its original, tightly closed container.[2][3]

  • Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]

Handling and Use:

  • Always handle this compound within a designated area, such as a chemical fume hood, to prevent the formation of dust and aerosols.

  • Avoid all personal contact, including inhalation of dust and contact with eyes and skin.[2][5]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the work area.[1][3]

  • Empty containers may contain residual dust and should be handled with the same precautions as the full container.[5]

Emergency and Disposal Plan

Immediate and appropriate action is required in the event of an emergency.

First-Aid Measures
  • If Inhaled : Move the person to fresh air and ensure they are comfortable for breathing.[1][3] Seek medical attention if symptoms develop.

  • If on Skin : Immediately wash the affected area with plenty of soap and water.[1] Remove all contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical advice.[1][2]

  • If in Eyes : Rinse cautiously and thoroughly with water for several minutes.[1][2] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][2] If eye irritation persists, get immediate medical attention.[1][2]

  • If Swallowed : Call a poison control center or doctor immediately for treatment advice.[1] Rinse the mouth with water.[1]

Spill Response Protocol
  • Evacuate : Immediately evacuate unnecessary personnel from the spill area.[3]

  • Ventilate : Ensure the area is well-ventilated.[3]

  • Contain : Prevent the spill from entering sewers or public waters.[3]

  • Clean-up :

    • Wear full PPE, including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.[4][5]

    • Use dry clean-up methods to avoid generating dust.[5] Gently dampen the spilled material with water to prevent it from becoming airborne before sweeping.[5]

    • Alternatively, use a vacuum cleaner fitted with a HEPA filter.[5]

    • Collect the spilled material into a suitable, labeled container for disposal.[5]

Disposal Plan
  • All waste, including contaminated material from spills and empty containers, must be disposed of as hazardous waste.

  • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][2][3]

  • Consult with your institution's environmental health and safety department or a licensed waste management authority for specific disposal guidance.[5]

Procedural Workflow for Handling this compound

SotalolHandlingWorkflow This compound: Handling & Emergency Workflow start Start: Handling Sotalol HCl risk_assessment 1. Risk Assessment - Review SDS - Identify Hazards start->risk_assessment ppe 2. Don Required PPE - Safety Goggles - Lab Coat - Resistant Gloves - Respirator (if needed) risk_assessment->ppe handling 3. Safe Handling Procedure - Use in Fume Hood - Avoid Dust Generation - Wash Hands After ppe->handling emergency Emergency Event? handling->emergency end_task Task Complete storage 4. Secure Storage - Tightly Closed Container - Cool, Dry, Ventilated Area end_task->storage disposal 5. Waste Disposal - Collect in Labeled Container - Follow Hazardous Waste Regs storage->disposal emergency->end_task No spill Spill Occurs emergency->spill Yes, Spill exposure Personal Exposure emergency->exposure Yes, Exposure spill_response Spill Response Protocol - Evacuate & Ventilate - Wear full PPE - Contain & Clean Up spill->spill_response first_aid First Aid Protocol - Inhalation -> Fresh Air - Skin -> Wash w/ Water - Eyes -> Rinse w/ Water - Ingestion -> Seek Med. Help exposure->first_aid spill_response->disposal first_aid->disposal Dispose Contaminated Items

Caption: Workflow for safe handling and emergency response for this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.